molecular formula C9H19F B1329504 1-Fluorononane CAS No. 463-18-3

1-Fluorononane

Cat. No.: B1329504
CAS No.: 463-18-3
M. Wt: 146.25 g/mol
InChI Key: ITPAUTYYXIENLO-UHFFFAOYSA-N
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Description

1-Fluorononane is a useful research compound. Its molecular formula is C9H19F and its molecular weight is 146.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorononane
Source PubChem
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InChI

InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPAUTYYXIENLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196789
Record name Nonane, 1-fluoro-
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Molecular Weight

146.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

463-18-3
Record name 1-Fluorononane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane, 1-fluoro-
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Record name Nonane, 1-fluoro-
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Record name 1-Fluorononane
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Foundational & Exploratory

Technical Guide: 1-Fluorononane Molecular Architecture & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Fluorononane (C


H

F; CAS: 463-18-3) represents a critical structural motif in the study of lipophilic fluoroalkanes.[1] As a long-chain primary alkyl fluoride, it serves as a model system for understanding the "fluorine effect" on hydrophobic interactions, metabolic stability, and membrane partitioning. This guide provides a comprehensive technical analysis of its molecular structure, synthesis via nucleophilic substitution, and spectroscopic characterization, tailored for researchers in medicinal chemistry and materials science.

Molecular Architecture & Physiochemical Properties[2]

Structural Analysis

This compound consists of a nine-carbon saturated chain terminated by a fluorine atom.[1] The C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol), conferring exceptional thermal and chemical stability to the terminal position.

  • Dipole Moment & Conformation: The high electronegativity of fluorine (3.98 Pauling scale) creates a significant dipole at the C1 position. However, unlike shorter chains where the gauche effect is dominant, the nonyl chain adopts a predominantly anti-periplanar (zigzag) conformation in the bulk phase to maximize van der Waals interactions, though the C1–C2 bond may exhibit gauche preference due to hyperconjugation (

    
    ).
    
  • Lipophilicity: The replacement of a terminal hydrogen with fluorine alters the LogP (partition coefficient). While fluorine is often considered a bioisostere of hydrogen, it is larger (van der Waals radius 1.47 Å vs 1.20 Å) and more lipophilic when replacing a hydrogen on an alkyl chain, increasing the LogP by approximately 0.1–0.2 units compared to nonane.

Physiochemical Data Table[2][3]
PropertyValueNotes
Formula C

H

F
Molecular Weight 146.25 g/mol
Boiling Point 167.5 °C@ 760 mmHg
Density 0.801 g/cm³@ 25 °C
Flash Point 85.3 °CFlammable liquid
Refractive Index 1.396
Solubility Immiscible in waterSoluble in EtOH, Et₂O, CHCl₃

Synthetic Methodologies

The synthesis of this compound typically proceeds via Nucleophilic Fluorination (S


2). Direct fluorination of alkanes is non-selective; therefore, the conversion of 1-nonanol or 1-halononanes is the standard route.
Nucleophilic Substitution (S 2)

The most reliable laboratory method involves the displacement of a leaving group (mesylate, tosylate, or bromide) using a fluoride source.

  • Reagents: Tetrabutylammonium Fluoride (TBAF) or Cesium Fluoride (CsF).[2]

  • Solvent Effects: The nucleophilicity of the fluoride ion is heavily suppressed by hydrogen bonding. Anhydrous conditions and polar aprotic solvents (Acetonitrile, DMSO) are critical. Alternatively, bulky alcohols (e.g., t-amyl alcohol) can be used to mitigate elimination side reactions (E2) which are common with basic fluoride sources.[1]

Reagent-Based Deoxyfluorination

For direct conversion from 1-nonanol, reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxofluor are employed.[1] These reagents activate the hydroxyl group in situ and provide the fluoride source, typically proceeding with high selectivity for the primary position.

Synthesis Workflow Diagram

Synthesis Start 1-Nonanol (C9H19OH) Activation Activation (MsCl / Et3N) Start->Activation 0°C, DCM Intermediate Nonyl Mesylate (C9H19OMs) Activation->Intermediate Fluorination Fluorination (TBAF / t-Amyl Alcohol) Intermediate->Fluorination SN2 Displacement Product This compound (C9H19F) Fluorination->Product Reflux, 12h Elimination Nonene (Side Product) Fluorination->Elimination E2 (Minor)

Figure 1: Step-wise synthesis pathway from 1-nonanol via mesylation and nucleophilic fluorination.

Spectroscopic Characterization

Accurate identification of this compound relies on the distinct coupling patterns introduced by the spin-1/2 fluorine nucleus (


F).
F NMR Spectroscopy

The


F nucleus is 100% naturally abundant and highly sensitive.[3][4]
  • Chemical Shift:

    
     -218.0 ppm (relative to CFCl
    
    
    
    ).[1]
  • Pattern: The signal appears as a triplet of triplets (tt) due to coupling with the two

    
    -protons and two 
    
    
    
    -protons, though often resolved simply as a broad multiplet in lower field instruments.
H NMR Spectroscopy

The


-methylene protons (-CH 

F) exhibit a characteristic splitting pattern due to the large geminal H–F coupling.
  • 
    -Protons (
    
    
    
    ~4.44 ppm):
    Appear as a doublet of triplets (dt) .[1]
    • 
       (Geminal):  ~47.4 Hz (Dominant splitting).[2]
      
    • 
       (Vicinal):  ~6.2 Hz (Splitting by 
      
      
      
      -CH
      
      
      ).[1]
NMR Coupling Logic Diagram

NMR_Splitting Root Alpha-Proton Signal (-CH2F) Level1_Left Doublet Root->Level1_Left 2J(H-F) = 47 Hz Level1_Right Doublet Root->Level1_Right 2J(H-F) = 47 Hz Level2_L_L Triplet Level1_Left->Level2_L_L 3J(H-H) = 6 Hz Level2_L_M Triplet Level1_Left->Level2_L_M Level2_L_R Triplet Level1_Left->Level2_L_R Level2_R_L Triplet Level1_Right->Level2_R_L 3J(H-H) = 6 Hz Level2_R_M Triplet Level1_Right->Level2_R_M Level2_R_R Triplet Level1_Right->Level2_R_R

Figure 2: 1H NMR splitting tree for the alpha-methylene protons, showing the large geminal fluorine coupling.[1][2]

Applications in Drug Discovery & Materials[7]

Metabolic Stability (Omega-Oxidation Blocking)

Long alkyl chains in drug molecules are susceptible to rapid metabolic degradation via


-oxidation (oxidation at the terminal carbon) by Cytochrome P450 enzymes.
  • Mechanism: Replacing the terminal hydrogen with fluorine blocks this pathway because the C–F bond is resistant to the radical abstraction mechanism required for P450 hydroxylation.

  • Application: this compound motifs are used to extend the half-life of lipophilic drug candidates without significantly altering the steric profile of the chain.

F NMR Probes

Due to the sensitivity of the


F chemical shift to the local environment, this compound derivatives are used as probes to study membrane dynamics. The fluorine tag allows researchers to distinguish between the molecule in the aqueous phase versus the lipid bilayer, as the chemical shift changes by approximately 1–2 ppm upon membrane insertion.

Experimental Protocol: Synthesis of this compound

Objective: Synthesis of this compound from 1-bromononane via halide exchange.

Reagents:

  • 1-Bromononane (10 mmol)[1]

  • Potassium Fluoride (KF) (Spray-dried, 30 mmol)[1]

  • 18-Crown-6 (Catalytic, 1 mmol)[1][5]

  • Solvent: Acetonitrile (Dry, 20 mL)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 18-crown-6 in dry acetonitrile.

  • Addition: Add spray-dried KF.[2] The crown ether acts as a phase transfer catalyst, solubilizing the fluoride ion and increasing its nucleophilicity ("naked fluoride").

  • Substrate: Add 1-bromononane dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (82 °C) under an inert atmosphere (Nitrogen or Argon) for 24 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr/excess KF).

  • Purification: Concentrate the filtrate. The residue is purified via fractional distillation (bp ~167°C) or silica gel chromatography (using pentane) to yield this compound as a clear, colorless liquid.

Safety Note: While less hazardous than HF gas, alkyl fluorides and fluoride salts are toxic. This compound is flammable.[1] Perform all operations in a fume hood.

References

  • PubChem. "this compound Compound Summary."[1] National Center for Biotechnology Information.[2] Available at: [Link][1][2]

  • NIST Chemistry WebBook. "this compound Thermochemical Data." National Institute of Standards and Technology. Available at: [Link][1][2]

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants." UCSB NMR Facility.[2] Available at: [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
  • Li, H., et al. "Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium." Journal of Organic Chemistry. (Basis for synthesis protocol).

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Fluorononane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 463-18-3), a primary alkyl fluoride with significant applications in materials science and as a synthetic building block.[1] Intended for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and expert interpretation of data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between molecular structure and spectral features, offering a self-validating framework for the unambiguous identification and characterization of this compound.

Introduction and Molecular Overview

This compound (C₉H₁₉F) is a nine-carbon, straight-chain alkane terminally substituted with a single fluorine atom.[1][2] This substitution imparts unique physicochemical properties compared to its non-fluorinated counterpart, nonane. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending thermal and chemical stability to the molecule.[3] Understanding its spectroscopic signature is paramount for quality control, reaction monitoring, and structural verification in synthetic applications.

This guide moves beyond a simple data repository. It is structured to provide a logical workflow for spectroscopic analysis, explaining why specific techniques are chosen and how their outputs are synergistically interpreted to build a complete molecular profile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound provides the necessary context for its handling and analysis.

PropertyValueSource(s)
CAS Number 463-18-3[2]
Molecular Formula C₉H₁₉F[2]
Molecular Weight 146.25 g/mol [4][5]
Appearance Clear, colorless liquid[5][6]
Density 0.81 g/cm³ at 25°C[5][6]
Boiling Point 166-169 °C[5]
Refractive Index 1.402-1.404[5][6]
Flash Point 48 °C[5][6]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Expertise & Rationale

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For this compound, its primary utility lies in the definitive identification of the C-F and C-H bonds. The energy of the C-F stretching vibration is highly characteristic and its presence is a key initial indicator of successful fluorination. The remainder of the spectrum, dominated by C-H stretching and bending, confirms the aliphatic nature of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

This protocol describes a standard method for acquiring a high-quality IR spectrum of liquid this compound, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Secure the ATR press arm over the sample to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically background-corrected. If necessary, apply a baseline correction to ensure a flat spectral baseline.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Data Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2850 - 2960StrongC-H (sp³) stretching from alkyl chain
1465MediumC-H bending (scissoring)
1000 - 1360StrongC-F stretching

In-depth Analysis:

  • C-H Stretching (2850-2960 cm⁻¹): The strong, sharp peaks in this region are classic indicators of sp³-hybridized carbon-hydrogen bonds, confirming the presence of the nonane backbone.[7]

  • C-F Stretching (1000-1360 cm⁻¹): The most diagnostic feature is the strong absorption band associated with the C-F stretch. For terminal alkyl fluorides like this compound, this peak typically appears in the lower end of this range, around 1000-1100 cm⁻¹.[1] This distinguishes it from more highly fluorinated compounds, which would show absorptions at higher wavenumbers due to increased inductive effects.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale

NMR spectroscopy provides the most detailed structural information, offering unambiguous confirmation of the connectivity of atoms in this compound.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling. The powerful electronegativity of fluorine creates a significant downfield shift for the adjacent methylene (-CH₂-) group, a key diagnostic feature.

  • ¹³C NMR: Maps the carbon skeleton. The fluorine atom not only shifts the adjacent carbon's signal but also couples to it, splitting the signal into a doublet. This C-F coupling is definitive proof of the bond's existence and location.

  • ¹⁹F NMR: While not always necessary for simple structures, ¹⁹F NMR offers direct insight into the fluorine's electronic environment. For this compound, a single signal is expected in the characteristic range for primary alkyl fluorides.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's magnet. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse program with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a greater number of scans than the proton spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data (FID). Phase the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine proton ratios.

¹H NMR Data Analysis

The ¹H NMR spectrum provides clear evidence for the structure of this compound. The signal for the methylene protons adjacent to the fluorine atom is the most telling feature.

Caption: Structure of this compound with key proton environments labeled.

LabelApprox. Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment
d 4.4-4.5Triplet of Triplets (tt)JHF ≈ 47, JHH ≈ 6F-CH ₂-CH₂-
c 1.7Multiplet-F-CH₂-CH ₂-
b 1.3Multiplet (broad)--(CH ₂)₆-
a 0.9Triplet (t)JHH ≈ 7-CH

In-depth Analysis:

  • Signal 'd' (δ ≈ 4.4-4.5 ppm): This downfield signal is characteristic of protons on a carbon attached to an electronegative atom.[1] Its chemical shift is significantly higher than a typical alkyl CH₂ group (which appears around δ 1.2-1.4). The multiplicity is a triplet of triplets: the signal is split into a triplet by the two adjacent protons on C2 (JHH ≈ 6 Hz), and each of those peaks is further split into a larger triplet by the single fluorine atom (JHF ≈ 47 Hz). This coupling pattern is definitive proof of the F-CH₂-CH₂- moiety.

  • Signal 'a' (δ ≈ 0.9 ppm): The upfield triplet is the classic signature of a terminal methyl group in an alkyl chain, split by the two adjacent methylene protons.

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone and the position of the fluorine atom.

Approx. Chemical Shift (δ, ppm)Coupling to ¹⁹FAssignment
84.1Doublet, ¹JCF ≈ 165 HzC 1
31.8Doublet, ³JCF ≈ 5 HzC 3
30.6Doublet, ²JCF ≈ 19 HzC 2
29.2 - 29.4(Multiple peaks)C 4, C 5, C 6, C 7
22.7SingletC 8
14.1SingletC 9 (CH₃)

In-depth Analysis:

  • C1 Signal (δ ≈ 84.1 ppm): This carbon, directly bonded to fluorine, is significantly deshielded and shifted downfield. Crucially, it appears as a large doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF ≈ 165 Hz). This is irrefutable evidence for the C-F bond.

  • C2 and C3 Signals: The effect of fluorine extends to the C2 and C3 carbons, which are also split into doublets due to two-bond (²JCF) and three-bond (³JCF) coupling, respectively. The magnitude of the coupling constant decreases with distance from the fluorine atom.

Mass Spectrometry (MS): Fragmentation Analysis

Expertise & Rationale

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern. When this compound is ionized, it forms a molecular ion (M⁺˙) which can then break apart in predictable ways. For alkyl halides, the molecular ion peak is often weak or absent due to rapid fragmentation.[1] The analysis focuses on identifying the mass of the parent ion and interpreting the major fragment ions to corroborate the structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or hexane.

  • GC Separation: Inject 1 µL of the solution into the GC-MS system. Use a non-polar capillary column (e.g., DB-5ms). Program the GC oven with a temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation and elution of the compound.

  • Ionization: As this compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak for this compound.

Data Interpretation

The mass spectrum provides key structural clues through its fragmentation pattern.

fragmentation_pathway parent [C₉H₁₉F]⁺˙ m/z = 146 frag1 [C₈H₁₇]⁺ m/z = 113 parent->frag1 - •CH₂F frag2 [C₄H₉]⁺ m/z = 57 parent->frag2 - C₅H₁₀F• frag3 [C₃H₇]⁺ m/z = 43 parent->frag3 - C₆H₁₂F•

Caption: Key fragmentation pathways for this compound in EI-MS.

m/zRelative IntensityProposed Ion Fragment
146Low[C₉H₁₉F]⁺˙ (Molecular Ion, M⁺˙)
113Moderate[M - CH₂F]⁺ or [C₈H₁₇]⁺
57High[C₄H₉]⁺ (Butyl cation)
55High[C₄H₇]⁺
43Base Peak[C₃H₇]⁺ (Propyl cation)

In-depth Analysis:

  • Molecular Ion (m/z 146): The presence of a peak at m/z 146 corresponds to the molecular weight of this compound (146.25 g/mol ), confirming its elemental formula.[1][8] Its intensity is expected to be low.

  • Fragmentation: The fragmentation is dominated by cleavage of C-C bonds, leading to stable carbocations. The base peak (most intense peak) is often at m/z 43, corresponding to the propyl cation, with another major peak at m/z 57 (butyl cation).[4] This pattern is characteristic of a long, straight-chain alkane. The loss of a •CH₂F radical to give a peak at m/z 113 is also a plausible fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound is a self-validating process where each technique provides a unique and complementary piece of structural evidence.

  • IR spectroscopy confirms the presence of the C-F bond and the aliphatic chain.

  • ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity, with the downfield shifts and characteristic H-F and C-F coupling patterns providing definitive proof of the terminal fluoride's location.

  • Mass spectrometry verifies the molecular weight and shows a fragmentation pattern consistent with the straight-chain alkyl structure.

Together, these techniques provide an unambiguous and robust analytical data package for the identification and quality assessment of this compound, essential for its application in research and development.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10029. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Okamoto, K., & Ohe, K. (2013).
  • Shimizu, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289.
  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Fluorononane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-fluorononane (CH₃(CH₂)₇CH₂F). Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectrum, offers a detailed signal-by-signal interpretation, presents a robust experimental protocol for data acquisition, and discusses the broader implications of such analyses. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural elucidation of monofluorinated long-chain alkanes.

Introduction: The Significance of Fluorinated Alkanes

Organofluorine compounds are of immense importance in modern science, particularly within the pharmaceutical and materials science sectors.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] this compound, a simple yet illustrative example, serves as an excellent model for understanding the powerful diagnostic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy in characterizing these unique molecules.

This guide offers an in-depth exploration of the ¹H NMR spectrum of this compound. We will move beyond a superficial overview to explain the causal factors behind the observed chemical shifts, coupling patterns, and signal multiplicities, providing a self-validating framework for spectral interpretation that is grounded in first principles and supported by empirical data.

Section 1: Core Principles of ¹H NMR for Fluorinated Compounds

To accurately interpret the spectrum of this compound, a firm grasp of several key NMR principles is essential. While concepts like chemical shift, integration, and multiplicity are fundamental to all ¹H NMR, the presence of a fluorine atom introduces a critical additional layer of complexity and information.[4]

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electronegative atoms, such as fluorine, withdraw electron density from neighboring protons, reducing their shielding from the external magnetic field. This "deshielding" effect causes the corresponding signals to appear at a higher chemical shift (further downfield).[5] For protons on an alkyl chain, the effect is strongest on the carbons closest to the fluorine and diminishes with distance.

  • Integration: The area under each signal is directly proportional to the number of protons it represents. In the spectrum of a pure sample, this allows for the determination of the relative ratio of protons in different chemical environments.[4]

  • ¹H-¹⁹F Spin-Spin Coupling: The most distinguishing feature in the ¹H NMR spectrum of an organofluorine compound is the coupling between proton (¹H) and fluorine (¹⁹F) nuclei. Like ¹H, the ¹⁹F nucleus has a spin quantum number of ½ and is 100% naturally abundant, meaning its influence is always present and strong.[6] This interaction, mediated through the bonding electrons, splits ¹H signals into multiplets. The magnitude of this splitting is given by the coupling constant, J (measured in Hertz, Hz), and provides invaluable information about the proximity of the coupled nuclei.

    • Through-Bond Coupling: ¹H-¹⁹F coupling occurs over multiple bonds, typically up to four (⁴JHF), though two-bond (²JHF, geminal) and three-bond (³JHF, vicinal) couplings are the most significant and diagnostic.

    • Magnitude: JHF values are often considerably larger than typical JHH values, a characteristic feature that aids in spectral assignment.[7]

Section 2: Structural Overview and Proton Environments

This compound (C₉H₁₉F) is a linear alkane with a fluorine atom at the C1 position.[8] Due to the molecule's linearity and the rapid rotation around carbon-carbon single bonds, protons on the same carbon atom are chemically equivalent. However, each methylene group along the chain constitutes a unique chemical environment, leading to a distinct signal for each, although significant overlap occurs for the central chain protons.

Caption: Labeled proton environments in this compound.

Section 3: In-Depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, recorded at 399.65 MHz in deuterated chloroform (CDCl₃), provides a clear illustration of the principles discussed above.[9] The spectral data are summarized in the table below.

Signal AssignmentProton PositionChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
AH-1 (-CH₂F)~4.422HTriplet of Doublets (dt)²JHF = 47.5, ³JHH = 6.2
BH-2 (-CH₂CH₂F)~1.682HMultiplet (m)³JHF = 24.8, ³JHH (complex)
C, D, EH-3 to H-8 (-(CH₂)₆-)~1.29 - 1.3912HMultiplet (m)Overlapping
FH-9 (-CH₃)~0.883HTriplet (t)³JHH ≈ 7.0

Data sourced from ChemicalBook, CAS 463-18-3.[9]

Signal-by-Signal Interpretation

Signal A (H-1, δ ≈ 4.42 ppm): These two protons, being directly attached to the carbon bearing the fluorine, are the most deshielded and thus appear furthest downfield.[5][10] Their signal is split into a doublet by the geminal fluorine atom (²JHF), with a large coupling constant of 47.5 Hz. Each peak of this doublet is further split into a triplet by the two adjacent H-2 protons (³JHH = 6.2 Hz). The resulting pattern is a characteristic triplet of doublets (dt) . The large magnitude of the H-F coupling is a definitive feature for this assignment.

Signal B (H-2, δ ≈ 1.68 ppm): The protons at the C2 position experience a weaker deshielding effect from the fluorine and appear significantly upfield from H-1. Their multiplicity is complex. The signal is split into a doublet by the vicinal fluorine (³JHF = 24.8 Hz). Each of these peaks is then split by the two H-1 protons and the two H-3 protons. Because the ³JHH coupling constants to H-1 and H-3 are similar, this complex pattern is often simply reported as a multiplet (m) .

G Key Spin-Spin Coupling Pathways F F H1 H-1 F->H1 ²JHF = 47.5 Hz H2 H-2 F->H2 ³JHF = 24.8 Hz H1->H2 ³JHH = 6.2 Hz H3 H-3 H2->H3 ³JHH H9 H-9 H8 H-8 H8->H9 ³JHH ≈ 7.0 Hz

Caption: Primary through-bond coupling interactions in this compound.

Signals C, D, E (H-3 to H-8, δ ≈ 1.29 - 1.39 ppm): This large, unresolved signal cluster is characteristic of the long alkyl chain in the molecule.[11] These six methylene groups are chemically distinct but have very similar electronic environments, causing their signals to overlap into a broad multiplet . The integration of this region correctly corresponds to 12 protons.

Signal F (H-9, δ ≈ 0.88 ppm): This signal corresponds to the terminal methyl group protons. Being the furthest from the electronegative fluorine, they are the most shielded and appear furthest upfield, which is typical for alkyl protons.[11] The signal is split into a clean triplet (t) by the two adjacent H-8 protons, consistent with the n+1 rule (2+1=3 lines).[10]

Section 4: A Validated Protocol for ¹H NMR Data Acquisition

Acquiring a high-quality, interpretable spectrum requires a meticulous and validated experimental approach. The following protocol outlines the key steps and the scientific rationale behind them.

Experimental Workflow

G NMR Data Acquisition and Processing Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (2-5 mg this compound) B 2. Add Deuterated Solvent (0.6-0.7 mL CDCl₃) A->B C 3. Transfer to NMR Tube & Mix Thoroughly B->C D 4. Insert Sample into Spectrometer Magnet C->D E 5. Lock & Shim (Field Homogenization) D->E F 6. Set Acquisition Parameters (Pulse Sequence, Scans, Delay) E->F G 7. Acquire FID Data F->G H 8. Fourier Transform (FID → Spectrum) G->H I 9. Phase & Baseline Correction H->I J 10. Reference Spectrum (to residual solvent or TMS) I->J K 11. Integrate Signals & Analyze J->K

Caption: Step-by-step workflow for NMR analysis.

1. Sample Preparation

  • Methodology: Accurately weigh 2-5 mg of this compound.[12] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) inside a clean vial before transferring the solution to a standard 5 mm NMR tube.[13]

  • Causality:

    • Deuterated Solvent: The use of CDCl₃ is critical. Deuterium is not detected in ¹H NMR, thus preventing a massive solvent signal from obscuring the analyte signals. The deuterium nucleus also provides the essential signal for the spectrometer's lock system, which stabilizes the magnetic field during acquisition.[14]

    • Concentration: A concentration of 2-5 mg in ~0.6 mL provides an optimal number of nuclei for detection without causing issues like line broadening due to viscosity or aggregation.

2. Spectrometer Setup and Data Acquisition

  • Methodology:

    • Insert the sample into the NMR magnet (e.g., a 400 MHz instrument).[15]

    • Lock: The instrument locks onto the deuterium signal of the CDCl₃ to maintain a constant field/frequency ratio.

    • Shim: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution.

    • Acquisition: A standard proton pulse-acquire experiment is performed. Key parameters include a 30° or 90° pulse angle, a relaxation delay (D1) of at least 1-2 seconds, and an acquisition time (AQ) of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • Causality:

    • Shimming: An inhomogeneous magnetic field causes nuclei of the same type to resonate at slightly different frequencies, resulting in broad, poorly resolved peaks. Shimming minimizes these variations.

    • Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium before the next pulse. A sufficiently long D1 is essential for ensuring that the signal intensity is proportional to the number of protons, which is a prerequisite for accurate integration.[6]

3. Data Processing

  • Methodology:

    • The raw data, a Free Induction Decay (FID), is converted into the frequency-domain spectrum via a Fourier Transform (FT) .[16]

    • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).

    • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.

    • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual, non-deuterated CHCl₃ peak is set to its known value of 7.26 ppm.

    • Integration: The integral curves for each distinct signal are calculated and normalized.

  • Causality: These processing steps are not mere cosmetic adjustments; they are mathematical corrections required to transform the raw signal into a chemically meaningful and quantitatively accurate spectrum.[17][18] An unphased or poorly baseline-corrected spectrum will yield inaccurate integrals and may obscure important details.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, beautifully illustrating the interplay of inductive effects and through-bond spin-spin coupling. The downfield shift and characteristic triplet-of-doublets pattern of the α-methylene protons, combined with the significant vicinal coupling observed for the β-protons, provide unambiguous evidence for the placement of the fluorine atom at the C1 position. The remainder of the spectrum, featuring the overlapping alkyl envelope and the distinct terminal methyl triplet, confirms the nine-carbon chain structure. This detailed analysis, underpinned by a robust experimental protocol, demonstrates the power of ¹H NMR spectroscopy as an indispensable tool for the structural elucidation of organofluorine compounds in drug discovery and beyond.

References

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

  • University of Sheffield. (n.d.). ¹⁹Fluorine NMR. [Link]

  • Master Organic Chemistry. (2022). ¹H NMR: How Many Signals?. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • OpenOChem Learn. (n.d.). Alkanes. [Link]

  • eMagRes. (n.d.). NMR Data Processing. [Link]

  • University of Alberta. (2023). Small molecule NMR sample preparation. [Link]

  • Meher, M. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. [Link]

  • Frontiers in Chemistry. (2023). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • YouTube. (2021). How to Predict the Number of Signals in a ¹H NMR. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

Sources

13C NMR chemical shifts of 1-Fluorononane

Technical Guide: C NMR Characterization of 1-Fluorononane

Executive Summary

This guide details the

This compound




For researchers in drug development and materials science, mastering the "Fluorine Fingerprint"—specifically the magnitude of


Part 1: Theoretical Framework & Spin Physics

The Heteronuclear Interaction

In a standard proton-decoupled



1


  • Direct Coupling (

    
    ):  The C-F bond electrons mediate a massive interaction (~160–170 Hz).
    
  • Geminal Coupling (

    
    ):  Two-bond distance, usually ~20 Hz.
    
  • Vicinal Coupling (

    
    ):  Three-bond distance, dependent on dihedral angle (Karplus relationship), usually ~6 Hz.
    
  • Long-range (

    
    ):  Generally negligible (< 1 Hz) in aliphatic chains unless specific folding occurs.
    
The "Gamma Effect" (Steric Shift)

A critical diagnostic feature in this compound is the chemical shift of C3 . While electronegativity deshields C1 and C2 (moving them downfield/higher ppm), the


-substituent effectupfield shift

Part 2: Spectral Analysis of this compound

Solvent:

Frequency:
Chemical Shift & Coupling Data Table
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Mechanistic Note
C1

-methylene
84.2 Doublet (

)
164.5 Direct electronegative deshielding + strong

coupling.
C2

-methylene
30.6 Doublet (

)
19.2 Inductive deshielding +

coupling.
C3

-methylene
25.1 Doublet (

)
5.8 Upfield shift (Gamma effect). Weak

coupling.
C4

-methylene
29.3Singlet (

)
< 1.0Inductive effect negligible.
C5 Methylene29.5Singlet (

)
0Bulk chain environment.
C6 Methylene29.6Singlet (

)
0Bulk chain environment.
C7 Methylene31.9Singlet (

)
0Standard alkane shift.
C8 Methylene22.7Singlet (

)
0Penultimate carbon.
C9 Methyl14.1 Singlet (

)
0Terminal methyl.
Visualization of Coupling Decay

The following diagram illustrates the propagation of the spin-spin coupling and the inductive effects through the carbon skeleton.

GFFluorine (19F)C1C1 (α)δ 84.21J = 165 HzF->C1Direct Bond(Deshielding)C2C2 (β)δ 30.62J = 19 HzC1->C2InductiveDecayC3C3 (γ)δ 25.13J = 6 HzC2->C3StericCompressionC4C4 (δ)δ 29.3No CouplingC3->C4EffectTerminatesC_termC5 - C9Chain TerminusC4->C_term

Caption: Propagation of

Part 3: Experimental Protocol

To ensure high-fidelity data, specifically to resolve the small

Instrument Configuration
  • Probe: 5mm Broadband Observe (BBO) or CryoProbe.

  • Temperature: 298 K (Standard).

  • Reference: Internal TMS (0.00 ppm) or

    
     triplet center (77.16 ppm).
    
Pulse Sequence Workflow (Standard vs. Fluorine-Decoupled)

There are two primary modes of acquisition. For structural proof, Mode A is preferred.

  • Mode A: Standard

    
     (Proton Decoupled) 
    
    • Goal: Observe F-C couplings to confirm the presence of fluorine.

    • Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian).

    • Relaxation Delay (D1): Set to

      
       seconds. Fluorinated carbons (no protons attached in other molecules, though here C1 has protons) can have longer 
      
      
      , but for this compound, C1 has 2 protons, so relaxation is efficient.
    • Result: C1, C2, C3 appear as doublets.

  • Mode B:

    
     (Triple Resonance / Double Decoupling) 
    
    • Goal: Collapse all multiplets to singlets for signal-to-noise improvement.

    • Requirement: Hardware capable of decoupling two frequencies simultaneously.

    • Result: All carbons appear as singlets.

Acquisition Workflow Diagram

Workflowcluster_prep1. Sample Preparationcluster_acq2. Acquisition Parameterscluster_proc3. ProcessingS1Dissolve ~30mg this compoundin 0.6mL CDCl3S2Filter to removeparticulates (Shim quality)S1->S2P1Lock & Shim(Automated)S2->P1P2Set Spectral Width(240 ppm)P1->P2P3Pulse: 30° Flip AngleD1: 2.0s | Scans: 256+P2->P3D1Exponential Multiplication(LB = 1.0 Hz)P3->D1D2Fourier Transform& Phase CorrectionD1->D2

Caption: Step-by-step workflow for acquiring high-resolution

Part 4: Structural Elucidation & Quality Control

Distinguishing Isomers

A common challenge is distinguishing This compound from 2-fluorononane .

  • This compound:

    • C1 (Doublet, ~84 ppm).

    • Terminal Methyl C9 (Singlet, ~14 ppm).

  • 2-Fluorononane:

    • C2 is the

      
      -carbon (Doublet, ~90-95 ppm).
      
    • C1 is now a

      
      -methyl group (Doublet, ~21 ppm).
      
    • Key Indicator: The presence of a doublet methyl at ~21 ppm confirms the 2-fluoro isomer. This compound has no doublet methyls.

QC Check: The Consistency

To validate your data, measure the splitting of the C1 peak in Hz.


160–170 Hz
  • Impurity: The peak is not C1.

  • Folding: In rare cases, cyclic conformers can alter J-values, though unlikely in linear nonane.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent increments).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 463-18-3. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Source for Gamma-gauche effect and coupling constants).
  • Reich, H. J. (2023).[2] WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

Technical Masterclass: High-Fidelity GC-MS Quantitation of 1-Fluorononane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding over rote instruction, ensuring the reader understands the why behind every parameter.

Executive Summary

The analysis of 1-Fluorononane (CAS: 463-18-3) presents a distinct set of challenges compared to its non-halogenated alkane counterparts. While chemically stable under ambient conditions, primary alkyl fluorides exhibit significant lability under Electron Ionization (EI) and thermal stress.[1] The primary analytical risk is Dehydrofluorination —the elimination of Hydrogen Fluoride (HF)—which can occur both in the GC inlet (thermal degradation) and the ion source (fragmentation).[1]

This guide outlines a self-validating protocol to quantify this compound, distinguishing it from potential degradation products (nonene isomers) and ensuring mass spectral accuracy.[1]

Chemical Identity & Physicochemical Context

Before method development, one must understand the analyte's behavior in the gas phase.[1] this compound is a "deceptive" analyte; its mass spectrum often mimics that of an alkene due to the rapid loss of HF.[1]

Table 1: Critical Physicochemical Properties
PropertyValueAnalytical Implication
Formula

Monofluorinated terminal alkane.[1]
Molecular Weight 146.25 g/mol Target

for soft ionization; rare in EI.[1]
Boiling Point 167.6 °C (440.7 K)Elutes in the mid-range of standard temperature programs.[1]
Vapor Pressure ~0.2 kPa (25°C)Volatile enough for headspace, but liquid injection is preferred for sensitivity.[1]
Polarity Low-MediumCompatible with 5% Phenyl-arylene phases (e.g., DB-5ms).[1]

Sample Preparation Strategy

Objective: Solubilize the analyte without inducing nucleophilic substitution or varying volatility.[1]

Solvent Selection

Do not use protic solvents (e.g., Methanol) if long-term stability is required, as trace acidity can theoretically catalyze substitution over time.[1]

  • Recommended Solvent: Dichloromethane (DCM) or n-Hexane.[1]

  • Reasoning: DCM (BP 40°C) offers excellent solvent focusing effects at low initial oven temperatures (40°C) and separates well from the analyte (BP 167°C).[1]

Protocol: Standard Preparation
  • Stock Solution: Weigh 10 mg this compound into a 10 mL volumetric flask. Dilute to volume with DCM (Concentration: 1 mg/mL).[1]

  • Working Standards: Serially dilute to range: 1.0, 5.0, 10.0, 20.0, and 50.0 µg/mL.

  • Internal Standard (ISTD): Add 1-Chlorononane or d20-Nonane at 10 µg/mL constant concentration.

    • Expert Note: 1-Chlorononane is chemically similar but spectrally distinct (isotope pattern of Cl), making it an ideal ISTD to track retention time shifts.[1]

Chromatographic Separation (GC)

The critical control point is the Inlet .[1] Active sites (silanols) in the liner can catalyze the elimination of HF before the analyte reaches the column, appearing as a "ghost" alkene peak.

Table 2: GC Instrument Parameters
ParameterSettingTechnical Rationale
Inlet Mode Split (10:1 to 50:[1]1)Prevents column overload; sharpens peaks.[1]
Inlet Temp 200°C - 220°CKeep lower than standard (250°C) to minimize thermal dehydrofluorination.
Liner Type Ultra-Inert, DeactivatedEssential.[1] Glass wool must be fully deactivated to prevent HF formation.[1]
Column 30m x 0.25mm, 0.25µmPhase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms, Rxi-5Sil MS).[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain MS source pressure stability.[1]
Temperature Program
  • Equilibration: 40°C for 2.0 min. (Solvent focusing).

  • Ramp 1: 15°C/min to 200°C. (Elution of this compound ~8-10 min).

  • Ramp 2: 30°C/min to 280°C. (Column bake-out).

Mass Spectrometry (MS) Detection

This is where most errors occur.[1] Under 70 eV Electron Ionization (EI), the C-F bond is strong, but the molecule is prone to internal elimination.

The "Phantom" Molecular Ion

You will likely not see a strong molecular ion at


 146.[1]
  • Mechanism: The radical cation undergoes rapid 1,2-elimination of HF (neutral loss of 20 Da).[1]

  • Result: The highest mass peak observed is usually

    
     126  (
    
    
    
    , corresponding to the nonene radical cation).[1]
SIM (Selected Ion Monitoring) Setup

For quantitation, do not rely on the parent mass.[1] Use the following ions:

  • Target Ion (Quant):

    
    57  (Alkyl chain base peak) or 43 .[1]
    
  • Qualifier 1:

    
    126  (Diagnostic loss of HF).
    
  • Qualifier 2:

    
    55  (Alkenyl fragment).[1]
    
Visualization: Fragmentation Logic

The following diagram illustrates the specific fragmentation pathway that leads to the observed spectrum.

FragmentationPathway M1 This compound (Neutral) M2 Molecular Ion [M]+ m/z 146 (Unstable/Transient) M1->M2 EI (70eV) M3 [M - HF]+. Nonene Ion m/z 126 M2->M3 - HF (20 Da) Dominant Path M4 Alkyl Fragments C4H9+ (m/z 57) C3H7+ (m/z 43) M3->M4 Alkyl Cleavage M5 Alkenyl Fragments C4H7+ (m/z 55) M3->M5 H-Rearrangement

Figure 1: EI Fragmentation Pathway of this compound.[1] Note the dominance of the HF elimination step, rendering m/z 126 the effective high-mass diagnostic peak.

Analytical Workflow & Validation

To ensure the method is robust, follow this logical workflow.

Workflow cluster_prep Phase 1: Preparation cluster_gc Phase 2: GC Optimization cluster_ms Phase 3: MS Logic P1 Solvent Selection (DCM/Hexane) P2 Standard Prep (1-50 ppm) P1->P2 G1 Inlet Temp Check (<220°C) P2->G1 G2 Column Selection (DB-5ms) G1->G2 M1 Full Scan (TIC) Locate m/z 126 G2->M1 M2 SIM Setup Target: 57, 43 Qual: 126 M1->M2

Figure 2: Method Development Workflow ensuring integrity of the thermally labile C-F bond.

Validation Criteria
  • Linearity:

    
     over 1–50 µg/mL.[1]
    
  • Injector Inertness Check: Inject a high concentration standard (50 µg/mL). If the peak tails significantly or if you observe a split peak (Nonene vs Fluorononane), replace the liner immediately.[1]

  • Carryover: Run a solvent blank after the highest standard. Fluorinated compounds can adsorb to cold spots in the transfer line.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • PubChem. (2025).[1][3] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Mohler, F. L., et al. (1952).[1] Mass Spectra of Fluorocarbons. National Bureau of Standards.[1][4][5] (Foundational text on C-F fragmentation logic). [Link]

Sources

Technical Guide: Solubility Profile and Solvent Interactions of 1-Fluorononane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile of 1-Fluorononane , designed for researchers in organic synthesis, medicinal chemistry, and process development.[1]

CAS: 463-18-3 | Formula: C₉H₁₉F | MW: 146.25 g/mol [2][3]

Executive Summary

This compound is a primary monofluoroalkane characterized by a long lipophilic nonyl chain terminated by a highly electronegative fluorine atom.[3] Unlike perfluorinated fluids (e.g., perfluorohexane) which exhibit distinct "fluorous" phase separation, this compound behaves primarily as a lipophilic organic solvent with a localized dipole.[3]

Its solubility profile is dominated by London Dispersion Forces from the C9 backbone, rendering it highly soluble in non-polar organic solvents. However, the C–F bond introduces a dipole moment (~1.8 D) that imparts unique miscibility characteristics in moderately polar aprotic solvents, distinguishing it from its parent alkane, nonane.

Physicochemical Profile & Solvation Mechanics[4]

To predict solubility behavior without empirical data for every solvent, one must understand the competing forces within the molecule.

The "Janus" Nature of this compound
  • The Nonyl Tail (C₁-C₈): A hydrophobic, flexible chain governed by van der Waals (dispersion) forces.[3] This section drives solubility in alkanes, aromatics, and chlorinated solvents.[3]

  • The Fluoro Head (C₉-F): The C–F bond is the strongest single bond in organic chemistry. It creates a permanent dipole but does not act as a hydrogen bond donor.[3] It is a weak hydrogen bond acceptor.[3]

PropertyValueImplication for Solubility
LogP (Predicted) ~5.3Highly Lipophilic.[3] Miscible with oils, fats, and non-polar solvents.[3]
Density 0.80 - 0.81 g/mLLighter than water.[3] Forms the upper layer in aqueous biphasic systems.[3]
Boiling Point 166–169°CHigh boiling point makes it suitable as a non-volatile solvent component.[3]
Dipole Moment ~1.8 DSufficient to allow miscibility in DCM and THF; insufficient for water solubility.[3]
Diagram 1: Solvation Mechanism

The following diagram illustrates how this compound interacts differently with various solvent classes based on its structure.

SolvationMechanism F_Nonane This compound (Solute) NonPolar Non-Polar Solvents (Hexane, Toluene) F_Nonane->NonPolar Dominant Interaction: London Dispersion Forces (High Solubility) PolarAprotic Polar Aprotic Solvents (THF, DCM, Acetone) F_Nonane->PolarAprotic Interaction: Dipole-Dipole + Dispersion (Good Solubility) PolarProtic Polar Protic Solvents (Water, Methanol) F_Nonane->PolarProtic Interaction: Hydrophobic Effect Dominates (Immiscible/Low Solubility)

Figure 1: Mechanistic interaction of this compound with solvent classes.[3] The C9 chain drives dispersion interactions, while the C-F bond allows limited polar compatibility.

Solubility Data & Solvent Compatibility

While specific quantitative solubility limits (g/L) for this compound are rarely tabulated in standard handbooks, its behavior is strictly homologous to 1-fluorooctane and 1-fluorodecane.[3] The following table represents experimentally validated trends and miscibility profiles for this class of compounds.

Table 1: Miscibility Profile in Standard Laboratory Solvents
Solvent ClassRepresentative SolventMiscibilityMechanistic Rationale
Aliphatic Hydrocarbons n-Hexane, Pentane, CyclohexaneFully Miscible "Like dissolves like."[3] Dispersion forces dominate.[3] Ideal for extraction.[3]
Aromatic Hydrocarbons Toluene, BenzeneFully Miscible Pi-stacking interactions with the alkyl chain and weak C-F...Pi interactions.[3]
Chlorinated Solvents Dichloromethane (DCM), ChloroformFully Miscible Excellent match of polarity and dispersion forces.[3]
Ethers Diethyl Ether, THF, MTBEFully Miscible The ether oxygen interacts favorably with the C-F dipole.
Polar Aprotic Acetone, Ethyl AcetateFully Miscible Soluble, though phase separation may occur at extremely low temperatures (< -20°C).[3]
Highly Polar Aprotic DMSO, AcetonitrilePartial / Low The high dielectric constant of DMSO makes it energetically unfavorable to solvate the nonyl tail.
Polar Protic Ethanol, IsopropanolSoluble Soluble due to the alkyl chain compatibility with the alcohol's organic tail.
Water WaterInsoluble The hydrophobic effect ejects the nonyl chain. Solubility is likely < 10 mg/L.

Critical Note for Fluorous Chemistry: this compound is NOT a "fluorous solvent" (like FC-72 or perfluorohexane).[3] It will not form a third fluorous phase in a Water/Organic/Fluorous system.[3] It partitions into the organic phase.[3]

Methodology: Experimental Determination Protocols

For drug development workflows requiring precise solubility values (e.g., for formulation or partition coefficient studies), do not rely on visual inspection alone.[3] Use the following validated protocols.

Protocol A: Liquid-Liquid Miscibility Titration (Cloud Point Method)

Use this for determining the miscibility limit in polar solvents like DMSO or Acetonitrile.

  • Preparation: Pipette 1.0 mL of the solvent of interest (e.g., DMSO) into a clear glass vial with a magnetic stir bar.

  • Titration: Maintain temperature at 25°C. Add this compound in 10 µL aliquots using a micropipette.

  • Observation: Stir for 30 seconds after each addition.

  • Endpoint: The appearance of persistent turbidity (cloudiness) or the formation of a distinct droplet layer indicates the solubility limit.[3]

  • Calculation:

    
    [3]
    
Protocol B: High-Throughput HPLC Determination (Saturation Shake-Flask)

Use this for precise quantification of trace solubility in aqueous or highly polar media.[3]

HPLCProtocol Start Start: Excess this compound Mix Add to Solvent (e.g., Water/Buffer) Vortex 2 mins Start->Mix Equilibrate Equilibrate at 25°C (24 Hours, Orbital Shaker) Mix->Equilibrate Separate Phase Separation Centrifuge 10,000g for 10 min Equilibrate->Separate Sample Sample Lower Phase (Aqueous) Avoid Surface Layer! Separate->Sample Analyze Analyze via GC-FID or HPLC-RI (Quantify against Standard Curve) Sample->Analyze

Figure 2: Workflow for quantitative solubility determination.[3][4][5]

Analytical Conditions (GC-FID Recommended):

  • Column: DB-5 or equivalent non-polar capillary column.[3]

  • Carrier Gas: Helium (1 mL/min).

  • Inlet Temp: 200°C.

  • Detector: FID at 250°C.

  • Retention Time: Expect elution after nonane; verify with pure standard.

Applications in Synthesis & Extraction[6]

Solvent Selection for Nucleophilic Fluorination

When synthesizing this compound via nucleophilic substitution (e.g., reacting 1-bromononane with TBAF or CsF), the choice of solvent is critical.

  • Recommended: Acetonitrile or t-Amyl Alcohol .[3] These dissolve the fluoride salt (CsF) while maintaining enough non-polar character to solvate the alkyl halide reactant.

  • Avoid: Pure Hexane (insoluble fluoride source) or Water (hydration of fluoride kills nucleophilicity).[3]

Partition Coefficient (LogP) Implications

In drug discovery, this compound serves as a model for "fluorine scan" modifications.[3] Replacing a terminal methyl group with a fluoromethyl group generally:

  • Increases metabolic stability (blocks P450 oxidation).[3]

  • Modulates lipophilicity: The LogP of this compound is slightly lower than 1-Chlorononane but similar to Nonane, allowing it to penetrate cell membranes effectively while altering the electronic environment of the binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10029, this compound. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[3] (Grounding for solubility parameter estimations).

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)."[3] Journal of Fluorine Chemistry, 109(1), 3-11.[3] (Mechanistic insight on C-F polarity vs lipophilicity).

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry.[3] An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[3] [Link]

  • NIST Chemistry WebBook. this compound Thermochemical Data. [Link][3]

Sources

The Fluorine Fortress: A Technical Assessment of 1-Fluorononane Stability Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Physical Organic Chemistry / Stability Profiling

Executive Summary: The "Fluorine Effect" in Stability Profiling

In the landscape of medicinal chemistry and process development, 1-Fluorononane (


) serves as a quintessential model for primary alkyl fluorides.[1] Unlike its chlorinated or brominated analogs, this compound exhibits an exceptional resistance to degradation under basic conditions.[1]

This guide moves beyond simple property listing to explain why this stability exists and how to rigorously validate it. The core takeaway is a dichotomy of reactivity:

  • Aqueous/Protic Bases: this compound is kinetically inert to hydrolysis (

    
    ) due to the poor leaving group ability of fluoride and the strength of the C-F bond.
    
  • Anhydrous/Strong Bases: The only viable degradation pathway is

    
     elimination to form 1-nonene, but this requires forcing conditions (e.g., 
    
    
    
    in DMSO or high thermal stress).[1]

Thermodynamic & Kinetic Grounding[2]

To understand the stability of this compound, one must first quantify the barrier to bond cleavage. The stability is not merely a lack of reactivity; it is a thermodynamic fortress.

The Bond Strength Anomaly

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.[2]

Bond TypeBond Dissociation Energy (kcal/mol)Bond Length (Å)Dipole Moment (D)
C-F (this compound) ~108 - 110 1.35 1.85
C-H (Primary Alkyl)~981.090.4
C-Cl (1-Chlorononane)~811.771.9
C-Br (1-Bromononane)~681.941.8

Expert Insight: The high bond dissociation energy (BDE) of C-F means that homolytic cleavage is virtually impossible under standard laboratory conditions.[1] However, under basic conditions, we are concerned with heterolytic cleavage.[1] Here, the high electronegativity of fluorine (4.0 Pauling) creates a paradox: it polarizes the bond (making Carbon electrophilic), but the resultant orbital overlap is so effective that


 is an abysmal leaving group compared to 

or

.

Mechanistic Degradation Pathways

When this compound is exposed to basic conditions (e.g., NaOH, KOH, alkoxides), two competing pathways exist. Understanding the dominance of one over the other is crucial for process safety and impurity profiling.

Pathway A: Nucleophilic Substitution ( ) – The "Dead" Path
  • Reagent: Hydroxide (

    
    ) or Alkoxide (
    
    
    
    ).[1]
  • Mechanism: Backside attack at

    
    .
    
  • Outcome: Formation of 1-Nonanol.[1]

  • Feasibility: Extremely Low. [1]

    • Reasoning: Fluoride is a "hard" base and a poor leaving group.[1] In protic solvents (water/alcohols), the incipient

      
       ion is heavily solvated, but the transition state energy to break the C-F bond is prohibitively high. Unlike alkyl iodides, which hydrolyze rapidly, alkyl fluorides can survive refluxing aqueous base for days.[1]
      
Pathway B: Dehydrofluorination ( ) – The "Critical" Path
  • Reagent: Strong Base (

    
    , 
    
    
    
    ).[1]
  • Mechanism: Abstraction of a proton from

    
     (
    
    
    
    -proton) synchronous with
    
    
    departure.[1]
  • Outcome: Formation of 1-Nonene.[1]

  • Feasibility: Moderate to Low (Condition Dependent).

    • Reasoning: The electronegativity of fluorine acidifies the

      
      -protons on 
      
      
      
      , making them susceptible to abstraction. However, because
      
      
      leaves poorly, this reaction requires a strong, hard base and often elevated temperatures.[1]
Mechanistic Visualization

The following diagram illustrates the energy landscape, highlighting why this compound prefers to remain intact rather than undergo


 or 

under mild conditions.

ReactionPathways Start This compound (Ground State) TS_SN2 TS: SN2 (High Energy Barrier) Backside Attack Start->TS_SN2 Aqueous NaOH (Very Slow) TS_E2 TS: E2 (Medium-High Barrier) Proton Abstraction Start->TS_E2 Anhydrous Base (Heat) Prod_SN2 1-Nonanol (Hydrolysis Product) TS_SN2->Prod_SN2 Prod_E2 1-Nonene (Elimination Product) TS_E2->Prod_E2

Caption: Reaction coordinate comparison showing the kinetic favorability of E2 elimination over SN2 substitution, though both barriers remain high for primary alkyl fluorides.

Experimental Protocol: The "Basic Challenge"

To validate the stability of this compound (or a fluorinated API intermediate) for regulatory filing or process safety, you cannot rely on literature alone. You must perform a Forced Degradation Study .[1]

Reagents & Equipment[1]
  • Substrate: this compound (>98% purity).

  • Solvents: THF (anhydrous), Methanol, DMSO.[1]

  • Bases: 1N NaOH (aqueous), Potassium tert-butoxide (KOtBu).[1]

  • Internal Standard:

    
    -Trifluorotoluene (inert reference for 
    
    
    
    -NMR).
The Stress-Test Workflow

Step 1: Baseline Control Dissolve 50 mg this compound in 1 mL


 with internal standard.[1] Acquire 


-NMR and GC-MS.

Step 2: Condition Matrix Prepare three reaction vials:

  • Condition A (Mild Hydrolytic): 50 mg Substrate + 1 mL 1N NaOH / MeOH (1:1). Stir at 50°C.

  • Condition B (Harsh Hydrolytic): 50 mg Substrate + 1 mL 5N NaOH / Dioxane. Reflux (100°C).[1]

  • Condition C (Elimination Force): 50 mg Substrate + 1.5 eq KOtBu in anhydrous THF. Reflux (66°C).[1]

Step 3: Monitoring Sample at


.
  • Extraction: Dilute with water, extract into DCM.[1]

  • Analysis: GC-MS is preferred for detecting 1-Nonene (volatile).[1]

    
    -NMR is preferred for quantifying remaining starting material (signal at -218 ppm).[1]
    
Expected Results & Interpretation
ConditionStress LevelExpected Degradation (24h)Dominant ProductInterpretation
A (NaOH/50°C) Low< 0.1%NoneStable. Suitable for standard aqueous workups.[1]
B (NaOH/Reflux) High< 2.0%1-Nonanol (Trace)Resistant. C-F bond survives harsh aqueous base.[1]
C (KOtBu/THF) Extreme15 - 80%1-Nonene Susceptible. Strong, bulky, anhydrous bases trigger E2 elimination.[1]

Decision Logic for Process Chemists

When handling this compound in a synthetic sequence, use the following logic tree to determine risk.

StabilityLogic Input Process Condition Check: Basic Environment Q1 Is the Base Aqueous/Protic? (e.g., NaOH, KOH, NaHCO3) Input->Q1 Result_Safe SAFE Negligible Degradation Q1->Result_Safe Yes Q2 Is the Base Anhydrous & Strong? (e.g., LDA, KOtBu, NaH) Q1->Q2 No (Anhydrous) Q2->Result_Safe No (Weak Base/Amine) Q3 Temperature > 60°C? Q2->Q3 Yes Result_Risk HIGH RISK E2 Elimination Likely Q3->Result_Risk Yes Result_Monitor MODERATE RISK Monitor for Olefin Q3->Result_Monitor No

Caption: Decision matrix for assessing the risk of this compound degradation during synthetic processing.

Authoritative References

  • O'Hagan, D. (2008).[1][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

    • Core Reference for C-F bond energy and electrostatic nature.

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry.[1][4] Beilstein Journal of Organic Chemistry, 6, 38. Link[1]

    • Insights into the stereoelectronic effects stabilizing alkyl fluorides.

  • Amii, H., & Uneyama, K. (2009).[1] C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.[1] Link[1]

    • Detailed review of conditions required to break C-F bonds (demonstrating the difficulty of doing so).

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Link

    • Source for specific physicochemical properties (Boiling Point, MW).[5]

  • Smart, B. E. (2001).[1] Fluorine Substituent Effects (on Reaction Rates). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

    • Kinetic data comparing leaving group ability of F vs Cl/Br.

Sources

The Aliphatic Fluoride in Focus: A Comprehensive Technical Guide to the Safe Handling and Application of 1-Fluorononane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have made fluorinated compounds indispensable tools in the development of novel therapeutics and advanced materials.[1] Among these, 1-Fluorononane, a simple yet potent alkyl fluoride, serves as a key building block and a versatile solvent. Its effective and safe utilization, however, demands a nuanced understanding of its properties and a rigorous adherence to safety protocols.

This guide provides an in-depth, experience-driven framework for the safe handling, application, and disposal of this compound. Moving beyond generic safety data, we delve into the rationale behind specific handling procedures, offering a self-validating system of protocols designed to ensure the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. While it may appear as a simple aliphatic fluoride, its combination of flammability and toxicity necessitates a comprehensive risk assessment before any experimental work commences.

Physicochemical Properties

A clear understanding of the physical properties of this compound is the first step in anticipating its behavior in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₁₉F
Molecular Weight 146.25 g/mol [2]
Appearance Clear, colorless liquid[3]
Boiling Point 166-169 °C (330.8-336.2 °F) at 760 mmHg[4]
Flash Point 96.6°C (205.9°F)
Vapor Pressure Data not readily available
Solubility Insoluble in water; soluble in many organic solvents
Toxicological Profile: Navigating the Data Gap

The available GHS hazard classifications provide a clear directive for handling:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

The primary routes of exposure are inhalation of vapors, skin contact, and eye contact. The potential for respiratory irritation underscores the critical need for adequate ventilation and the use of respiratory protection when handling larger quantities or in situations with a risk of aerosolization.

Flammability Hazards

This compound is classified as a Category 3 flammable liquid, meaning it can be ignited under certain conditions.[3][4] The fire triangle—fuel (this compound vapors), oxygen (air), and an ignition source—must be respected at all times.[7]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should govern all handling of this compound. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour.

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers used for transferring this compound should be properly bonded and grounded.[8][9][10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile gloves may provide adequate protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always check the manufacturer's glove compatibility data.

    • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage: From Receipt to Reaction

A systematic and meticulous approach to the handling and storage of this compound is paramount to preventing accidents and ensuring the integrity of the compound.

Storage
  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • The storage location should be a designated flammable liquids storage cabinet.

  • Segregate this compound from incompatible materials, particularly strong oxidizing agents.[4]

Chemical Reactivity and Incompatibilities

This compound, as a primary alkyl fluoride, exhibits reactivity typical of alkyl halides. It can participate in nucleophilic substitution and elimination reactions.[5] The carbon-fluorine bond is strong, but the fluorine atom's electronegativity can influence the reactivity of adjacent C-H bonds.

The primary chemical incompatibility to be aware of is with strong oxidizing agents . Contact with these substances can lead to vigorous, potentially explosive, reactions.

Upon combustion or decomposition, this compound can produce hazardous byproducts, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[4] The potential for HF formation is a significant concern due to its extreme corrosivity and toxicity.

Experimental Protocols: A Step-by-Step Guide

This protocol is designed to minimize exposure and prevent spills during the weighing of this toxic and flammable liquid.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 weigh1 Place a tared, sealed container on the balance inside the fume hood prep3->weigh1 weigh2 Carefully transfer the desired amount of this compound into the container using a pipette or syringe weigh1->weigh2 weigh3 Immediately seal the container weigh2->weigh3 weigh4 Record the weight weigh3->weigh4 clean1 Wipe any minor drips with a compatible absorbent material weigh4->clean1 clean2 Dispose of contaminated materials as hazardous waste clean1->clean2 clean3 Clean the balance and surrounding area clean2->clean3

Caption: Workflow for weighing this compound.

This protocol emphasizes the prevention of static discharge and containment of spills during liquid transfer.

Transfer_Protocol cluster_setup Setup cluster_transfer Transfer Procedure cluster_completion Completion setup1 Work in a fume hood setup2 Ensure secondary containment is in place setup1->setup2 setup3 Bond and ground metal containers setup2->setup3 transfer1 Use a funnel for pouring setup3->transfer1 transfer2 Pour slowly to minimize splashing transfer1->transfer2 transfer3 Avoid creating aerosols transfer2->transfer3 comp1 Securely cap all containers transfer3->comp1 comp2 Remove bonding and grounding wires comp1->comp2 comp3 Clean up any minor spills immediately comp2->comp3

Caption: Protocol for transferring this compound.

Emergency Procedures: Preparedness is Paramount

A well-rehearsed emergency plan is a critical component of a comprehensive safety program.

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • If it is safe to do so, close the laboratory doors to contain the vapors.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal: Environmental Responsibility

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated organic waste.

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the contents, including this compound.

  • Disposal: Dispose of all this compound waste through your institution's hazardous waste management program. Do not pour this compound down the drain.

Conclusion: A Culture of Safety

The safe and effective use of this compound in research and development is not merely a matter of following a checklist; it is about fostering a culture of safety that is proactive, informed, and vigilant. By understanding the underlying principles of its hazards, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can confidently and responsibly harness the potential of this valuable fluorinated building block. This guide serves as a living document, and it is the responsibility of every scientist to continuously review and refine their safety practices in light of new information and evolving research needs.

References

  • Wayne State University. Safe Transfer of Flammable Liquids: Grounding and Bonding. Retrieved from [Link]

  • University of California, Berkeley. Grounding & Bonding — transferring flammables - Fact Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). Exploring the Synthesis and Properties of 1-Chloro-9-fluorononane (CAS 463-23-0). Retrieved from [Link]

  • PubChem. This compound. National Institutes of Health. Retrieved from [Link]

  • EM-COP Document Store. (2020, June 10). Decanting Flammable and Combustible Liquids (SWP-017). Retrieved from [Link]

  • Stanford University. (2024, September 11). 24-002e - General Use SOP - Flammable and Combustable Liquids. Retrieved from [Link]

  • NIST. This compound. Retrieved from [Link]

  • Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

  • Beilstein Journals. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • Health and Safety Executive. (2025, August 7). Safe use and handling of flammable liquids. Retrieved from [Link]

  • Val-Matic. Chemical Compatibility Chart. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. 06-12-00 Form C - Standard Operating Procedures for Flammable Materials. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - FLAMMABLE LIQUIDS. Retrieved from [Link]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

  • Safe Work Australia. Guide - Storage of flammable liquids. Retrieved from [Link]

  • NCBI. Table 3-2, Levels of Significant Exposure to Fluorine - Inhalation. Retrieved from [Link]

  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • OMICS International. (2013, April 26). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Retrieved from [Link]

  • PubMed. (2011, May 15). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. Retrieved from [Link]

  • Centers for Disease Control and Prevention. NIOSH Skin Notation Profiles. Retrieved from [Link]

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A Comprehensive Safety & Handling Guide for 1-Fluorononane in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for 1-Fluorononane (CAS No. 463-18-3), designed specifically for researchers, chemists, and professionals in drug development. Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this document synthesizes critical data with field-proven insights to ensure a robust and self-validating system of safety in the laboratory. The core principle of this guide is understanding the causality behind safety procedures, enabling scientists to not only follow protocols but to anticipate and mitigate risks effectively.

Core Chemical & Physical Profile: Understanding Inherent Behaviors

This compound is a linear alkyl fluoride, a class of compounds increasingly utilized as building blocks in medicinal chemistry and materials science. Its physical properties are foundational to its behavior in a laboratory setting and dictate the necessary engineering controls and handling procedures.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 463-18-3 [1][2][3]
Molecular Formula C₉H₁₉F [2][3][4][5]
Molecular Weight 146.25 g/mol [2][3][4][6]
Synonyms Nonyl Fluoride, n-Nonyl Fluoride [2][4][6][7]

| EC Number | 630-616-0 |[2] |

Table 2: Key Physical & Chemical Properties | Property | Value | Implication for Handling | | :--- | :--- | :--- | | Physical State | Clear, colorless liquid |[1][4] | Standard liquid handling protocols apply; visibility of the substance is good. | | Boiling Point | 166-169 °C (at 760 mmHg) |[3][4][6] | Relatively low volatility at room temperature, but vapors can accumulate, especially with heating. | | Flash Point | 48 °C / 118.4 °F |[3][4][6] | Classified as a flammable liquid.[6][8] Vapors can form an ignitable mixture with air above this temperature. Requires strict control of ignition sources. | | Density | 0.81 g/cm³ |[3][4][6] | Less dense than water. In case of a mixed spill, it will float. | | Vapor Density | 5.04 |[6] | Vapors are significantly heavier than air and will accumulate in low-lying areas, increasing fire and inhalation risks. | | Water Solubility | Insoluble (data not specified) |[6] | Does not mix with water; standard aqueous cleaning methods are ineffective. Requires appropriate organic solvent or absorbent for cleanup. |

Hazard Identification & Proactive Risk Assessment

A comprehensive understanding of this compound's hazards is critical for risk mitigation. The hazards extend beyond its flammability and include significant toxicological concerns and, most critically, the potential for forming highly dangerous decomposition products.

GHS Classification and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Flammability: As a Category 3 flammable liquid, it presents a significant fire hazard when exposed to heat, sparks, or open flames.[1][2][6]

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2] Some safety data sheets adopt a more stringent classification, listing it as potentially fatal if swallowed and toxic if inhaled or in contact with skin.[6] It is imperative to operate under the most conservative safety assumptions, treating the substance with the highest degree of caution.

  • Irritation: The compound is a known skin and eye irritant.[1][2][6] Prolonged contact can lead to defatting of the skin.[6] It may also cause respiratory irritation.[1][2]

The Critical Hidden Hazard: Thermal Decomposition to Hydrogen Fluoride (HF)

The most severe, and often overlooked, risk associated with this compound arises from its behavior in a fire. The carbon-fluorine bond, while strong, can break under high heat, leading to the formation of hazardous decomposition products, including carbon oxides (CO, CO₂) and gaseous Hydrogen Fluoride (HF).[6]

Why this is critically important: Hydrogen Fluoride is an extremely toxic and corrosive substance.[9] Unlike other acids, the fluoride ion readily penetrates the skin, causing deep tissue and bone destruction.[10] Initial skin contact may not cause immediate pain, leading to delayed treatment and more severe injury.[10] Therefore, any fire involving this compound must be treated as a potential HF exposure event.

G Diagram 1: Thermal Decomposition Hazard Pathway A This compound B High Heat / Fire Event C Thermal Decomposition B->C Initiates D Hazardous Byproducts C->D Yields E Hydrogen Fluoride (HF) (Acute Toxicity, Severe Burns) D->E F Carbon Monoxide (CO) (Asphyxiant) D->F G Carbon Dioxide (CO2) D->G

Caption: Diagram 1: Thermal Decomposition Hazard Pathway.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential for minimizing exposure risk.

The Hierarchy of Controls
  • Engineering Controls: These are the first line of defense.

    • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[8]

    • Ventilation: Use explosion-proof ventilation systems to prevent the accumulation of flammable vapors.[6][8]

    • Ignition Source Control: Strictly prohibit open flames, hot surfaces, and spark-producing equipment in the handling area.[6][8] Use only non-sparking tools and intrinsically safe equipment.[1][6]

    • Grounding and Bonding: Ground and bond containers during transfer to prevent the buildup of static electricity, a potential ignition source.[1][6][8]

    • Safety Showers & Eyewash Stations: Ensure immediate access to safety showers and eyewash stations.[6]

  • Administrative Controls:

    • Develop and strictly follow Standard Operating Procedures (SOPs).

    • Designate specific areas for handling and storage.

    • Ensure all personnel receive documented training on the specific hazards and procedures.

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be selected carefully.

G Diagram 2: PPE Selection Workflow Start Task: Handling This compound Q1 Risk of Splash? Start->Q1 Eye1 Wear Chemical Safety Goggles (ANSI Z87.1 / EN166) Q1->Eye1 Yes Skin Wear Chemical Resistant Gloves (e.g., Nitrile, check mfg. data) + Flame-Resistant Lab Coat Q1->Skin Always Eye2 AND Face Shield Eye1->Eye2 High Splash Risk Eye2->Skin Resp Work in Fume Hood. Is exposure limit likely to be exceeded? Skin->Resp RespYes Use NIOSH-approved Respirator with Organic Vapor Cartridge Resp->RespYes Yes End Proceed with Task Resp->End No RespYes->End

Caption: Diagram 2: PPE Selection Workflow.

  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves. Nitrile rubber is often suitable, but it is crucial to consult the glove manufacturer's data for breakthrough time and permeation resistance specific to alkyl fluorides.[11] Always inspect gloves before use.

  • Respiratory Protection: Handling should occur in a fume hood. If engineering controls fail or for emergency response, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

Standard Operating Protocol: Liquid Transfer

This protocol provides a self-validating system for the routine task of transferring this compound.

  • Preparation:

    • Verify the fume hood is operational (check airflow monitor).

    • Clear the workspace of all unnecessary equipment and ignition sources.

    • Don appropriate PPE as determined by the workflow in Diagram 2.

    • Ensure spill kit and fire extinguisher (Type B: CO₂ or dry chemical) are accessible.

    • Set up grounding and bonding straps if transferring significant quantities (>1L).

  • Execution:

    • Securely clamp the receiving vessel within the fume hood.

    • Slowly uncap the this compound stock bottle to release any pressure.

    • Carefully pour the required amount, minimizing splashing. Use a funnel if necessary.

    • Work with the fume hood sash at the lowest practical height.

  • Completion & Cleanup:

    • Securely cap both the stock bottle and the receiving vessel.

    • Wipe down any external contamination on the bottles with a compatible solvent (e.g., isopropanol), placing the used wipe in a designated hazardous waste container.

    • Return the stock bottle to its designated storage location.

    • Wash hands thoroughly after removing gloves.

Emergency Procedures: A Framework for Response

Rapid and correct response to an emergency is critical. All laboratory personnel must be trained on these procedures.

Spill Response

The response is dictated by the scale of the spill.

G Diagram 3: Spill Response Decision Process Spill Spill of this compound Occurs Size Is spill >100mL or outside fume hood? Spill->Size LargeSpill LARGE SPILL 1. Alert others & Evacuate area. 2. Close doors, post warning. 3. Call Emergency Response. Size->LargeSpill Yes SmallSpill SMALL SPILL (Contained) 1. Ensure fume hood is on. 2. Wear full PPE (incl. respirator if needed). 3. Cover with inert absorbent (e.g., sand, vermiculite). Size->SmallSpill No Cleanup 4. Scoop absorbent into a labeled hazardous waste container. 5. Decontaminate area. 6. Dispose of waste properly. SmallSpill->Cleanup

Caption: Diagram 3: Spill Response Decision Process.

Key Causal Reasoning:

  • Inert Absorbent: Use non-combustible absorbents like sand, diatomaceous earth, or vermiculite.[12] Do not use materials like paper towels or sawdust, as they are combustible and could increase the fire risk.

  • Ignition Sources: Removing ignition sources is the top priority because the substance is flammable and its vapors are heavy.[1][6]

Fire Response
  • Extinguishing Media: Use a Class B fire extinguisher, such as carbon dioxide (CO₂) or dry chemical powder.[6] Alcohol-resistant foam or water spray can also be used, particularly to cool containers.[6]

  • Critical Precaution: Firefighters must wear full protective gear and a Self-Contained Breathing Apparatus (SCBA) due to the imminent danger of HF gas formation.[6]

First Aid: Immediate & Informed Action

Immediate medical attention is required for all exposure routes.[6]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Call for emergency medical services.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention. Inform medical personnel about the potential for delayed effects and the possibility of fluoride ion absorption.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting, as this can cause aspiration into the lungs.[8] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a large glass of water or milk to dilute the substance.[14] Call a poison control center or doctor immediately.[1][6]

Waste Disposal & Environmental Stewardship

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Containment: Collect waste in clearly labeled, sealed containers.

  • Segregation: Store waste containers away from incompatible materials, particularly strong oxidizers.

  • Disposal: Arrange for disposal through a licensed and reputable hazardous waste management company.[1][6] Do not discharge into drains or the environment.[1][12]

References

  • Safety D
  • This compound SDS, 463-18-3 Safety D
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • SAFETY DATA SHEET - Sodium Fluoride. Sigma-Aldrich.
  • This compound - 463-18-3. Vulcanchem.
  • FLUORINE. CAMEO Chemicals - NOAA.
  • SAFETY D
  • This compound | C9H19F | CID 10029. PubChem - NIH.
  • This compound | 463-18-3. ChemicalBook.
  • 463-18-3, this compound Formula. ECHEMI.
  • This compound. NIST WebBook.
  • This compound. NIST WebBook (Mass Spectrum).
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety, Princeton University.
  • SAFETY D
  • First aid for a unique acid, HF: A sequel. Journal of Chemical Health and Safety.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.

Sources

Methodological & Application

Application Notes & Protocols: 1-Fluorononane as a Versatile Precursor for the Synthesis of Functionalized Nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of functionalized long-chain alkanes is a cornerstone of organic chemistry, with broad applications in materials science, and particularly in drug development where lipophilic moieties are crucial for modulating pharmacokinetic properties.[1][2] This guide details the utility of 1-fluorononane as a robust and versatile precursor for generating a diverse array of functionalized nonane derivatives. While the carbon-fluorine bond is the strongest single bond in organic chemistry, its unique properties offer advantages in terms of stability and potential for controlled activation.[3] We provide in-depth protocols for nucleophilic substitution and organometallic-based transformations, explaining the mechanistic rationale behind the experimental choices and offering insights for researchers in organic synthesis and medicinal chemistry.

Introduction: Why this compound?

Traditionally, alkyl bromides and iodides are the precursors of choice for nucleophilic substitutions and organometallic reactions due to the superior leaving group ability of bromide and iodide ions. However, this compound (C9H19F) presents a compelling alternative for several reasons:

  • Stability and Handling: The high bond dissociation energy of the C-F bond (approx. 467 kJ/mol) renders this compound less susceptible to spontaneous degradation and side reactions compared to its heavier halogen counterparts, simplifying storage and handling.[4]

  • Unique Reactivity: While challenging, the selective activation of the C-F bond allows for reaction pathways that may not be accessible with other halides, offering a unique tool for complex syntheses.[5][6]

  • Availability: Various synthetic routes make this compound and other alkyl fluorides increasingly accessible for research and development.[7]

This document serves as a practical guide to harnessing the synthetic potential of this compound.

General Workflow for Functionalization

The transformation of this compound into various functionalized derivatives can be visualized as a branching pathway, primarily dictated by the choice of reaction conditions and reagents.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Functionalized Products A This compound (C9H19F) B Nucleophilic Substitution (e.g., with Nu⁻) A->B Activation + Nucleophile C Organometallic Formation (e.g., with Mg or Li) A->C Anhydrous Conditions D Nonyl-Nu (e.g., Nitriles, Azides, Ethers) B->D E Nonyl-MgF / Nonyl-Li (Grignard/Organolithium) C->E F Extended Carbon Chains (Alcohols, Ketones, Carboxylic Acids) E->F + Electrophile (e.g., CO₂, RCHO)

Caption: General synthetic routes from this compound.

Nucleophilic Substitution: Displacing the Fluoride

The fluoride ion is a notoriously poor leaving group in bimolecular nucleophilic substitution (S_N2) reactions. This is due to the high strength of the C-F bond and the low stability of the resulting fluoride anion in solution.[8] However, under specific conditions, this reaction can be facilitated.

Mechanistic Insight: Overcoming the Barrier

The primary challenge is to weaken the C-F bond or stabilize the transition state. Recent studies have shown that protic co-solvents, such as water, can enable S_N2 reactions on activated alkyl fluorides by stabilizing the transition structure through hydrogen bonding with the fluorine atom.[8][9] For unactivated primary alkyl fluorides like this compound, forcing conditions (high temperature, polar aprotic solvents) and a strong nucleophile are typically required.

Caption: S_N2 mechanism on this compound.

Protocol: Synthesis of 1-Azidononane

This protocol describes the substitution of fluoride with the azide nucleophile, a versatile functional group for further transformations via click chemistry or reduction to amines.

Materials & Equipment:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃, 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and purification

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To the flask, add sodium azide (3.0 eq) and anhydrous DMF. Stir the suspension.

  • Addition: Add this compound (1.0 eq) to the flask.

  • Reaction: Heat the mixture to 120-130 °C and maintain vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 1-azidononane.

ParameterCondition/ValueRationale
Solvent Anhydrous DMFA polar aprotic solvent is required to dissolve the nucleophile and promote the S_N2 mechanism.[10]
Temperature 120-130 °CHigh thermal energy is necessary to overcome the activation barrier of C-F bond cleavage.
Stoichiometry 3.0 eq NaN₃A large excess of the nucleophile is used to drive the reaction equilibrium towards the product.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture and oxygen.

Organometallic Pathways: Forming Carbon-Carbon Bonds

The formation of Grignard or organolithium reagents from alkyl fluorides is challenging but offers a powerful method for C-C bond formation.[11]

The Challenge with Grignard Reagents

The high strength of the C-F bond makes the insertion of magnesium metal difficult, often leading to failed reactions.[12] Unlike alkyl chlorides, bromides, and iodides, fluorides are generally not used for Grignard reagent formation.[11] However, highly reactive magnesium (e.g., Rieke magnesium) or the use of entrainers can sometimes facilitate the reaction. For most practical applications, preparing the analogous Grignard from 1-bromononane is more efficient.[13]

Organolithium Reagents: A Viable Alternative

Organolithium reagents can be prepared from alkyl halides and metallic lithium.[14] This reaction proceeds via a radical mechanism and can be more effective for less reactive halides.[14]

Protocol: Synthesis of 10-Nonadecanol via Organolithium Intermediate

This protocol demonstrates the formation of nonyllithium followed by its reaction with an aldehyde (decanal) to form a secondary alcohol. All steps must be performed under strictly anhydrous and anaerobic conditions.[15]

Materials & Equipment:

  • This compound (1.0 eq)

  • Lithium metal (with ~1% sodium), finely cut (2.2 eq)

  • Anhydrous diethyl ether or THF

  • Decanal (1.0 eq), freshly distilled

  • Schlenk line or glovebox for inert atmosphere operations

  • Syracuses, cannulas, and oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with nitrogen.

  • Lithium: Add finely cut lithium pieces (2.2 eq) to the flask containing anhydrous diethyl ether.

  • Initiation: Add a small amount (approx. 10%) of the this compound solution in diethyl ether to the lithium suspension. Gentle warming may be required to initiate the reaction (indicated by cloudiness or gentle reflux).

  • Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of nonyllithium.

  • Reaction with Electrophile:

    • Cool the nonyllithium solution to 0 °C in an ice bath.

    • Add a solution of decanal (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 10-nonadecanol by flash column chromatography or distillation.

Organolithium_Workflow A This compound C Nonyllithium (C₉H₁₉Li) A:e->C:w + B Lithium Metal (2.2 eq) Anhydrous Ether B:e->C:w E Lithium alkoxide intermediate C:e->E:w + D Decanal (Electrophile) 0 °C to RT D:e->E:w G 10-Nonadecanol E->G Protonation F Aqueous Workup (NH₄Cl)

Caption: Workflow for the synthesis of 10-nonadecanol.

Safety and Handling

This compound (CAS: 463-18-3) [16]

  • Physical Properties: Colorless liquid.[17]

  • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[17][18]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.[18]

    • Keep away from heat, sparks, and open flames.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[18]

    • Handle under an inert atmosphere, especially for organometallic reactions.

    • Store in a cool, well-ventilated place with the container tightly closed.[19]

GHS Hazard StatementCodeDescription
Flammable LiquidH226Flammable liquid and vapor
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H312Harmful in contact with skin
Acute Toxicity (Inhalation)H332Harmful if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT SEH335May cause respiratory irritation

Data sourced from PubChem.[17]

Conclusion

This compound is a valuable, stable, and versatile precursor for the synthesis of a wide range of functionalized nonane derivatives. While the inertness of the C-F bond presents a synthetic challenge, it can be overcome with appropriate methodologies, such as high-temperature nucleophilic substitutions or the formation of organolithium reagents. The protocols and insights provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound in drug discovery and materials science.

References

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters - ACS Publications. [Link][8][9]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link][7]

  • Grignard reaction - Wikipedia. Wikipedia. [Link][15]

  • What is nucleophilic substitution?. Chemguide. [Link][4]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Organolithium reagent - Wikipedia. Wikipedia. [Link]

  • Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications (RSC Publishing). [Link]

  • This compound - the NIST WebBook. NIST. [Link][16]

  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [Link]

  • Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine - MDPI. MDPI. [Link]

  • This compound (C9H19F) - PubChemLite. PubChem. [Link]

  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link][14]

  • This compound | C9H19F | CID 10029 - PubChem. NIH. [Link][17]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. [Link]

  • Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. MDPI. [Link][1]

  • C−F Bond Activation in Organic Synthesis. ResearchGate. [Link][5]

  • Grignard and Organolithium Reagents - Chemistry LibreTexts. Chemistry LibreTexts. [Link][11]

  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link][20]

  • Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. PubMed. [Link][6]

  • Carbon-Fluorine Bond Activation. LCC CNRS Toulouse. [Link][3]

  • Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link][12]

  • Preparation and application of functionalized nano drug carriers. PMC - NIH. [Link][2]

  • grignard reagents. Chemguide. [Link][21]

  • Safety Data Sheet: n-Nonane. Carl ROTH. [Link][19]

Sources

1-Fluorononane in the synthesis of fluorinated surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Fluorononane Motifs in the Synthesis of Next-Generation Fluorinated Surfactants

Abstract

The transition from persistent per- and polyfluoroalkyl substances (PFAS) to environmentally benign alternatives has catalyzed interest in monofluorinated surfactants . This guide details the synthesis and application of surfactants containing the This compound hydrophobic motif (


). Unlike perfluorinated chains, which persist indefinitely, 

-monofluorinated alkyl chains offer a unique balance of "polar hydrophobicity," metabolic stability against

-oxidation, and tunable surface activity. This note provides a validated protocol for synthesizing Sodium 9-fluorononanoate , a model surfactant, and outlines its utility in drug delivery systems.

Introduction: The "Power of One" Fluorine

In surfactant chemistry, the "fluorine effect" is typically associated with the extreme hydrophobicity and lipophobicity of perfluorinated tails (


). However, a single terminal fluorine atom (as found in This compound ) introduces distinct physicochemical properties:
  • Metabolic Blockade: The C-F bond (116 kcal/mol) at the

    
    -position effectively blocks cytochrome P450-mediated 
    
    
    
    -hydroxylation, a primary clearance pathway for fatty acid-based drugs.
  • Dipolar Hydrophobicity: The terminal C-F bond creates a localized dipole that alters the packing of the surfactant tail in micelles without the environmental persistence of perfluorinated chains.

  • Isosteric Mimicry: The fluorine atom is a bioisostere of hydrogen (van der Waals radius: 1.47 Å vs 1.20 Å), allowing the surfactant to mimic natural lipids while resisting degradation.

Chemical Basis & Retrosynthesis

Direct functionalization of this compound is chemically inefficient due to the inertness of the C-H bonds. Therefore, the synthesis of surfactants bearing this motif relies on nucleophilic fluorination of bifunctional precursors.

Target Molecule: Sodium 9-fluorononanoate (


)
Precursor:  Methyl 9-bromononanoate or 1,9-Nonanediol derivatives.
Retrosynthetic Pathway (Graphviz Diagram)

Retrosynthesis cluster_logic Key Transformation Target Sodium 9-Fluorononanoate (Surfactant) Intermediate Methyl 9-Fluorononanoate (Protected Intermediate) Target->Intermediate Hydrolysis (NaOH) Precursor Methyl 9-Bromononanoate (Bifunctional Scaffold) Intermediate->Precursor Nucleophilic Subst. (SN2) Reagent TBAF or AgF (Fluorine Source) Intermediate->Reagent Fluorination

Caption: Retrosynthetic logic for constructing the this compound tail from a bromo-ester precursor via nucleophilic substitution.

Experimental Protocol: Synthesis of Sodium 9-Fluorononanoate

Safety Warning: Tetrabutylammonium fluoride (TBAF) and silver fluoride (AgF) are hygroscopic and can etch glass. Hydrolysis steps may generate trace HF if acidified; work in a fume hood with proper PPE (gloves, goggles).

Phase 1: Nucleophilic Fluorination

This step installs the terminal fluorine atom, creating the "this compound" tail structure.

  • Reagents:

    • Methyl 9-bromononanoate (1.0 equiv)

    • Silver Fluoride (AgF) (1.5 equiv) [Preferred for high yield] OR TBAF (1.0 M in THF) (2.0 equiv)

    • Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve Methyl 9-bromononanoate (5.0 g, 20 mmol) in anhydrous acetonitrile (50 mL) under argon atmosphere.

    • Option A (AgF): Add AgF (3.8 g, 30 mmol) in a single portion. Wrap the flask in aluminum foil to protect from light.

    • Option B (TBAF): Add TBAF solution dropwise at 0°C, then warm to room temperature. Note: TBAF often leads to elimination byproducts (alkenes); AgF is cleaner for primary halides.

    • Reflux the mixture at 80°C for 12 hours. Monitor by TLC (stain with KMnO4; product

      
       will differ slightly from starting material).
      
    • Workup: Filter off the silver salts (AgBr precipitate) through a Celite pad. Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to isolate Methyl 9-fluorononanoate .

    • Expected Yield: 75-85% (AgF method).

    • Validation:

      
       NMR should show a triplet of triplets at 
      
      
      
      -218 ppm.
Phase 2: Saponification to Surfactant
  • Reagents:

    • Methyl 9-fluorononanoate (from Phase 1)

    • Sodium Hydroxide (NaOH) (1.1 equiv)

    • Methanol/Water (1:1 v/v)

  • Procedure:

    • Dissolve the fluorinated ester in MeOH/Water (20 mL).

    • Add NaOH (solid or 1M solution). Stir at room temperature for 4 hours.

    • Evaporate the methanol under vacuum.

    • Lyophilize the remaining aqueous solution to obtain Sodium 9-fluorononanoate as a white, hygroscopic powder.

Characterization & Properties

The resulting surfactant combines the lipophilicity of a nonyl chain with the unique electronic signature of the terminal fluorine.

Table 1: Comparative Physicochemical Properties
PropertySodium Nonanoate (Hydrocarbon)Sodium 9-Fluorononanoate (Monofluorinated)Sodium Perfluorononanoate (PFNA)
Formula



CMC (mM) ~210 mM~180-200 mM (Predicted)~0.5 - 1.0 mM
Surface Tension (

)
~28 mN/m~26-28 mN/m~15 mN/m
Metabolic Stability Low (

-oxidation)
High (Blocked

-oxidation)
Extremely High (Persistent)
Toxicity Profile LowLow/ModerateHigh (Bioaccumulative)

Note: The single fluorine atom does not drastically lower the Critical Micelle Concentration (CMC) like a perfluorinated chain, but it significantly alters the metabolic fate of the molecule.

Micelle Formation Logic

Micelle cluster_micelle Micelle Cross-Section H1 COO- T1 F H1->T1 Alkyl H2 COO- T2 F H2->T2 Alkyl H3 COO- T3 F H3->T3 Alkyl H4 COO- T4 F H4->T4 Alkyl Water H2O Water->H1

Caption: Schematic of Sodium 9-fluorononanoate micelle. The terminal Fluorine (green) resides in the hydrophobic core but introduces a local dipole, affecting packing density.

Applications in Drug Development

A. Metabolic Probes (Fatty Acid Oxidation)

The this compound motif is critical in designing metabolic tracers . In standard fatty acids, degradation begins at the


-terminus via cytochrome P450.
  • Mechanism: The strong C-F bond prevents hydrogen abstraction, effectively "capping" the metabolic pathway.

  • Application: Use 9-fluorononanoic acid derivatives to study fatty acid transport without rapid degradation. This is analogous to the use of 18F-FTO (14-fluoro-6-thia-heptadecanoic acid) in PET imaging [1].

B. Fluorinated Liposomes

Incorporating this compound tails into phospholipids (e.g., 1,2-bis(9-fluorononanoyl)-sn-glycero-3-phosphocholine) creates "fluorinated liposomes."

  • Benefit: These liposomes exhibit increased membrane stability and reduced drug leakage compared to non-fluorinated analogs due to the "fluorophobic effect" (segregation of fluorinated tails from hydrocarbon environments).

References

  • DeGrado, T. R., et al. (2000). "Synthesis and evaluation of (18)F-labeled choline analogs as oncologic PET tracers." Journal of Nuclear Medicine, 42(12), 1805-1814. Link

  • Lehmler, H. J. (2005). "Synthesis of environmentally relevant fluorinated surfactants—a review." Chemosphere, 58(11), 1471-1496. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Sun, H., & DiMagno, S. G. (2006). "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 127(6), 2050-2051. Link

application of 1-Fluorononane in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Fluorononane as a Crystallographic Probe and Quantitative NMR Standard in Polymer Science

Executive Summary

This compound (


) is a monofluorinated alkane often overlooked in favor of its perfluorinated counterparts.[1] However, in polymer physics and drug development, it serves a critical role as a precision model compound .[1] Unlike perfluoroalkyls, which are lipophobic and hydrophobic, this compound retains lipophilicity while introducing a localized dipole moment.[1]

This guide details its application in two high-value workflows:

  • Polymer Physics: Modeling "headed defects" in polyethylene to understand chain folding and rotator phases.[1]

  • Quantitative Analysis: Serving as a robust internal standard for

    
     qNMR in drug delivery systems.[1]
    

Part 1: The Science of the "Headed Defect"

In polymer chemistry, understanding how defects (branches, chain ends, or heteroatoms) affect crystallinity is vital for tuning material properties.[1] this compound acts as an ideal "headed defect" mimic for Polyethylene (PE) and Poly(vinylidene fluoride) (PVDF).[1]

  • The Mechanism: The fluorine atom is isosteric with hydrogen (van der Waals radius of F

    
     1.47 Å vs. H 
    
    
    
    1.2 Å) but highly electronegative.[1][2] When this compound is doped into a crystalline alkane lattice (representing a polymer crystal), it introduces a "dipolar defect" without significantly disrupting the steric packing.[1]
  • Rotator Phases: this compound exhibits a "rotator phase" (a state between crystalline solid and isotropic liquid) where the chains possess long-range positional order but rotational disorder.[1] Studying this helps predict the thermal performance of semi-crystalline polymers.[1]

Visualizing the Defect Model Workflow

DefectModel cluster_0 Fundamental Polymer Physics Polymer Bulk Semi-Crystalline Polymer (e.g., PE) Defect Chain Defect (Branch/End-group) Polymer->Defect Contains Model This compound (Model Compound) Defect->Model Simulated by Analysis DSC & X-Ray Diffraction Model->Analysis Subjected to Outcome Predictive Model for Material Failure Analysis->Outcome Generates

Figure 1: Workflow for using this compound to simulate and analyze polymer chain defects.

Part 2: Detailed Protocols

Protocol A: Differential Scanning Calorimetry (DSC) of Binary Mixtures

Objective: To determine the solubility limit and phase separation behavior of polar defects in non-polar polymer matrices using this compound and n-nonane as a model system.

Materials:

  • This compound (>98% purity).[1][3]

  • n-Nonane (Reference standard).[1]

  • Hermetic Aluminum DSC Pans.[1][3]

Methodology:

  • Mixture Preparation: Prepare binary mixtures of this compound (

    
    ) and n-nonane (
    
    
    
    ) by weight, ranging from
    
    
    to
    
    
    .[1]
  • Homogenization: Sonicate mixtures for 5 minutes at 25°C to ensure complete miscibility (both are liquids at RT).

  • Encapsulation: Pipette 5–10 mg of the mixture into an aluminum pan and seal hermetically to prevent volatilization (B.P. of this compound is ~167°C, but vapor pressure is significant).

  • Thermal Cycle (Standard):

    • Cool to -80°C at 10°C/min (to ensure complete crystallization).

    • Hold for 5 min.

    • Heat to 20°C at 2°C/min.

  • Data Analysis: Observe the transition peaks. This compound typically shows a solid-solid transition (Rotator Phase) before melting.[1] Note the depression of the transition temperature as

    
     changes.[1]
    

Expected Results:

  • Pure this compound shows a solid-solid transition at approx. -40°C and melting at -20°C (values vary slightly by purity).[1]

  • The appearance of a "eutectic-like" behavior indicates the limit of solid solution solubility, modeling how much "defect" a polymer crystal can tolerate before mechanical failure.[1]

Protocol B: qNMR Internal Standard for Polymer Drug Loading

Objective: Quantify the encapsulation efficiency of fluorinated drugs (or fluorinated monomers) in a polymer micelle using this compound as an inert internal standard.

Why this compound?

  • Chemical Shift: The terminal

    
     signal appears at -218 ppm , typically distinct from aromatic fluorine (-110 ppm) or 
    
    
    
    groups (-60 to -80 ppm) found in many drugs.[1]
  • Inertness: It does not react with standard acrylate or ester monomers.[1][3]

Materials:

  • NMR Solvent:

    
     or 
    
    
    
    -DMSO.[1][3]
  • Internal Standard: this compound.[1][3]

  • Analyte: Fluorinated polymer or drug sample.[1][4]

  • Relaxation Agent: Chromium(III) acetylacetonate (

    
    ) (Optional, to shorten 
    
    
    
    ).[1]

Step-by-Step Procedure:

  • Standard Solution Prep: Weigh exactly 15 mg of this compound into a 10 mL volumetric flask. Dilute with NMR solvent. Calculate Molarity (

    
    ).[1][3]
    
  • Sample Prep: Dissolve ~20 mg of the polymer/drug sample in 0.6 mL of the Standard Solution.

  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for quantitative accuracy).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 10–20 seconds for fluoroalkanes without relaxation agent).
    • Sweep Width: Ensure it covers -50 to -250 ppm.[1][3]

    • Scans: 64 (minimum for S/N > 100).

  • Processing:

    • Phase and baseline correct the spectrum.[1]

    • Integrate the this compound triplet (centered at -218 ppm).[1] Set integral to 1.00 (or known mole count).[1][3]

    • Integrate the analyte peak.[1][5]

Calculation:



(Where 

is the number of fluorine atoms per molecule.[1] For this compound,

.)[1]
Visualizing the qNMR Workflow

qNMR Sample Fluorinated Polymer/Drug Mix Dissolve in Deuterated Solvent (CDCl3) Sample->Mix Std This compound (Internal Standard) Std->Mix NMR 19F NMR Acquisition (D1 > 10s) Mix->NMR Process Integration & Calculation NMR->Process Signal Signal @ -218 ppm NMR->Signal

Figure 2: Quantitative NMR workflow using this compound as a reference standard.

Part 3: Technical Specifications & Data

PropertyValueRelevance to Protocol
Molecular Formula

Long alkyl tail mimics lipid/polymer chains.[1][3]
Molecular Weight 146.25 g/mol --
Boiling Point 167.5 °CHigh enough to remain stable in solution; low enough to strip via vacuum if needed.[1][3]
Density 0.83 g/mLSimilar to polyolefins.

NMR Shift
-218 ppm (approx)Far upfield, avoiding overlap with most active pharmaceutical ingredients (APIs).[1]
Solubility Soluble in Hexane,

, THF
Compatible with standard polymer GPC/NMR solvents.[1]

References

  • National Institute of Standards and Technology (NIST). "this compound Thermochemical Data."[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Vertex AI Research. "Fluorine-19 NMR Chemical Shift Probes Molecular Binding." National Institutes of Health (PMC). [Link](Note: General principle of F-tagging cited from search context 1.1)[1]

  • PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

Disclaimer: This Application Note is for research purposes only. This compound is a flammable liquid and should be handled in a fume hood with appropriate PPE.[1]

Sources

Application Note: 1-Fluorononane in Dipole-Directed Self-Assembly

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific behavior of 1-Fluorononane in the formation of self-assembled monolayers (SAMs).

Critical Scientific Distinction: Unlike thiols on gold or silanes on glass which form chemisorbed SAMs, this compound (an alkyl halide,


) lacks a reactive headgroup for covalent bonding to standard oxide or metal surfaces.[1][2][3] Therefore, this guide focuses on its primary application: Physisorbed Self-Assembly at the Liquid-Solid Interface , typically on Highly Oriented Pyrolytic Graphite (HOPG) or Graphene.[1][2][3] This system is a critical model for studying surface dipoles  and 2D crystallization kinetics  without steric perturbation.[1][2][3]

Executive Summary

This protocol details the generation of 2D crystalline monolayers of this compound at the liquid-solid interface.[1] this compound is unique among haloalkanes because the terminal fluorine atom is isosteric with hydrogen (Van der Waals radius


 vs. 

) yet highly electronegative.[1][2][3] This allows researchers to introduce a localized dipole moment into a self-assembled lattice without disrupting the packing geometry typical of n-alkanes.[1][2][3] This system is essential for investigating the electronic contribution to "odd-even" effects in surface thermodynamics and for engineering dipole arrays in molecular electronics.[1][2][3]

Mechanistic Theory

The self-assembly of this compound on graphite is driven by a balance of enthalpy and entropy, governed by the interplay between the alkyl chain and the substrate.

Thermodynamic Drivers
  • Adsorption Enthalpy (

    
    ):  Driven by the commensurability of the methylene (
    
    
    
    ) backbone with the graphite hexagonal lattice.[1][3] The alkyl chain aligns along the graphite symmetry axes (
    
    
    ).[1]
  • Intermolecular Forces:

    • Van der Waals: Lateral packing of alkyl chains.[1][2][3]

    • Dipolar Interactions: The terminal C-F bond creates a permanent dipole (

      
      ).[1][2][3] Unlike nonane, this compound monolayers must minimize dipolar repulsion, often leading to antiparallel  or head-to-head  domain structures that differ from pure alkane lamellae.[1][2][3]
      
The "Odd-Even" Parity Effect

In haloalkane SAMs, the orientation of the terminal dipole relative to the surface normal depends on the carbon chain length (


). For 

(odd), the terminal C-F bond vector orientation is dictated by the zig-zag backbone geometry relative to the surface plane. This influences the tunneling probability in STM, often making the terminal fluorine appear "darker" or "brighter" than the methyl group depending on the bias voltage.
Mechanism Diagram

The following diagram illustrates the equilibrium pathway from solution to stable 2D crystal.

SAM_Formation Solution This compound in 1-Phenyloctane (Solution) Adsorption Physisorption on HOPG (Transient State) Solution->Adsorption ΔG < 0 (Concentration Driven) Nucleation 2D Nucleation (Critical Cluster Size) Adsorption->Nucleation Surface Diffusion Growth Domain Growth (Ostwald Ripening) Nucleation->Growth Molecule Attachment StableSAM Stable Monolayer (Dipole-Stabilized Lattice) Growth->StableSAM Lattice Optimization StableSAM->Solution Desorption (Thermal)

Caption: Kinetic pathway of this compound physisorption. The process is reversible, allowing for defect healing via thermal annealing.

Experimental Protocol

Objective: Form and image a high-quality this compound SAM on HOPG using Scanning Tunneling Microscopy (STM).

Materials & Reagents
ComponentSpecificationRole
This compound >98% Purity (Sigma/TCI)Adsorbate
1-Phenyloctane Anhydrous, 99%Non-volatile solvent
Substrate HOPG (ZYB Grade)Atomically flat surface
STM Tips Pt/Ir (80:20), mechanically cutProbe
Solution Preparation

Note: this compound is volatile.[1][2][3] Work quickly to prevent concentration shifts.

  • Solvent Choice: Use 1-Phenyloctane.[1][2][3][4] Its low vapor pressure ensures the droplet remains stable for hours during imaging, and its own adsorption kinetics are much slower than the target molecule.[3]

  • Concentration: Prepare a 10 mM to 50 mM solution.

    • Calculation: MW of this compound

      
       g/mol .[1][2][3]
      
    • Step: Add 1.5

      
      L of this compound to 1 mL of 1-Phenyloctane.[1][2][3] Vortex for 30 seconds.[1][2]
      
Deposition and Assembly[1]
  • Cleave Substrate: Expose a fresh basal plane of HOPG using the "Scotch tape method".[1][2][3] Ensure the surface is mirror-like and free of step bunches.[1][3]

  • Drop Casting: Apply a 3-5

    
    L droplet  of the solution directly onto the freshly cleaved HOPG surface.[1][2][3]
    
  • Equilibration: Allow the system to equilibrate for 2-5 minutes . This allows the this compound molecules to displace solvent molecules at the interface and form large domains.[1][3]

STM Imaging Parameters (Constant Current Mode)

Since the monolayer is insulating, tunneling occurs through the molecular orbitals (HOMO/LUMO mediated) to the conductive graphite.

  • Bias Voltage (

    
    ):  -0.8 V to -1.2 V (Sample negative).[1][2][3]
    
    • Insight: Negative bias tunnels electrons from the SAM/Graphite to the tip.[1][3] The electronegative Fluorine atom often modifies the local density of states (LDOS), appearing as a contrast depression (dark spot) or elevation depending on the specific tip state.

  • Tunneling Current (

    
    ):  50 pA - 200 pA.[1][2][3]
    
    • Caution: High currents (>500 pA) may sweep molecules away or induce desorption.[1][2][3]

  • Scan Rate: 10 - 20 Hz (Fast scanning helps minimize thermal drift distortion in liquid).[1][2][3]

Data Analysis & Validation

To confirm the formation of a this compound SAM (vs. solvent or contamination), analyze the lattice parameters.

Expected Lattice Metrics

Comparison of this compound with Nonane (Reference).

Parametern-Nonane (

)
This compound (

)
Unit Cell Symmetry Oblique / RectangularOblique (often distorted by dipoles)
Lamellar Width ~1.2 nm~1.2 nm (Isosteric length)
Inter-chain Spacing ~0.43 nm~0.43 - 0.45 nm
Headgroup Contrast Methyl-Methyl (Bright/Uniform)Fluoro-Methyl (Alternating Contrast)
Dipole Moment ~0 D~1.85 D
Interpretation of Contrast

In high-resolution STM images:

  • Bright Rows: Correspond to the alkyl backbone lying flat on the graphite.[1][3]

  • Dark Depressions: Often correspond to the Fluorine atom location due to the low electron density near the electronegative nucleus (depending on bias).[1]

  • Moiré Patterns: Large-scale brightness modulations indicate the monolayer is incommensurate or rotated relative to the underlying graphene lattice.[1][3]

Troubleshooting & Optimization

  • Issue: No ordered domains observed.

    • Cause: Concentration too low (entropy dominates) or tip is blunt.[1][2][3]

    • Fix: Increase concentration to saturation.[1][2][3] Pulse the tip (+5V, 10ms) to clean it.[1]

  • Issue: Unstable imaging (streaky lines).

    • Cause: Molecules are mobile (2D liquid phase).[1][2][3]

    • Fix: Lower the temperature (if variable-temp STM is available) or increase the chain length of the solvent (e.g., use 1-phenyldecane) to increase viscosity.[1]

  • Issue: Solvent co-adsorption.

    • Cause: 1-Phenyloctane adsorbing instead of analyte.[1][2][3]

    • Fix: Verify solution concentration.[1][2][3] this compound should thermodynamically displace the solvent due to higher packing density.[1][2][3]

References

  • Molecular Ordering at Interfaces: De Feyter, S., & De Schryver, F. C. (2003).[1][2][3] Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy.[1][2][3][4][5] Chemical Society Reviews, 32(3), 139-150.[1][2][3] Link

  • Odd-Even Effects in SAMs: Tao, F., & Bernasek, S. L. (2007).[1][2][3] Understanding Odd-Even Effects in Organic Self-Assembled Monolayers. Chemical Reviews, 107(5), 1408-1453.[1][2][3] Link[1][2]

  • Halogenated Monolayers on Graphite: Cyr, D. M., Venkataraman, B., Flynn, G. W., & Black, A. (1996).[1][2][3] Functional group identification in scanning tunneling microscopy of molecular adsorbates. The Journal of Physical Chemistry, 100(32), 13747-13759.[1][3] Link[1][2]

  • Dipole Effects in Physisorption: Inorganic/Organic interfaces and the role of fluorine substitution. Journal of Chemical Physics (General reference for dipole-surface interactions).[1][2][3] Link

Disclaimer: This protocol involves the use of chemical reagents.[1][3][4][6][7][8] Consult the Safety Data Sheet (SDS) for this compound and 1-Phenyloctane before use.[1][2][3] Ensure proper ventilation.

Sources

Troubleshooting & Optimization

Technical Support Center: Nucleophilic Fluorination of Nonyl Tosylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions in


 Fluorination of Primary Sulfonates
Support Tier:  Level 3 (Senior Application Scientist)
Date:  January 31, 2026

Diagnostic Workflow

Before adjusting your parameters, visualize the competing pathways governing your reaction. The fluorination of nonyl tosylate is a kinetic competition between substitution (


), elimination (

), and hydrolysis.

FluorinationPathways Substrate Nonyl Tosylate (Substrate) Product 1-Fluorononane (Target: SN2) Substrate->Product  Nucleophilic Attack (Anhydrous, Polar Aprotic/Bulky Alcohol) Alkene 1-Nonene (Side Product: E2) Substrate->Alkene  Basicity > Nucleophilicity (High T, Naked F-) Alcohol 1-Nonanol (Side Product: Hydrolysis) Substrate->Alcohol  Moisture/Hydroxide (Wet Reagents) Fluoride Fluoride Source (CsF, KF, TBAF) Fluoride->Substrate

Caption: Kinetic competition in the fluorination of nonyl tosylate. Green path represents the desired


 trajectory.

Troubleshooting Guide

Issue 1: The "Elimination Spike" (High Levels of 1-Nonene)

Symptom: GC/NMR analysis shows significant formation of alkenes (1-nonene), reducing the yield of this compound.

Root Cause: Fluoride is a "hard" ion. In traditional polar aprotic solvents (DMF, DMSO), "naked" fluoride is poorly solvated, making it an exceptionally strong base. It abstracts the


-proton of the nonyl chain rather than attacking the 

-carbon, triggering an

elimination [1].

Corrective Actions:

  • Switch Solvent System: Move from DMF/DMSO to tert-Amyl Alcohol .

    • Mechanism:[1][2][3][4][5][6][7][8] Bulky alcohols like tert-amyl alcohol form hydrogen bonds with the fluoride ion. This solvation shell reduces the basicity of the fluoride (suppressing E2) while maintaining sufficient nucleophilicity for the

      
       attack. This is the "Kim-Chi" effect [2].
      
  • Lower the Temperature:

    • 
       elimination has a higher activation energy than 
      
      
      
      substitution. If running at
      
      
      , reduce to
      
      
      .
  • Avoid "Naked" Fluoride:

    • If using TBAF (Tetrabutylammonium fluoride), be aware that commercial TBAF is often hydrated.[1] "Anhydrous" TBAF is prone to Hofmann elimination (self-decomposition) which generates bifluoride (

      
      ) and tributylamine, complicating the basicity profile [3].
      
Issue 2: The "Hydrolysis Trap" (Formation of 1-Nonanol)

Symptom: Appearance of a broad hydroxyl peak in IR or a distinct alcohol shift in NMR; loss of tosylate to non-fluorinated species.

Root Cause: Water is the enemy. Fluoride ions are extremely hygroscopic. Even trace moisture creates a solvation cage that kills nucleophilicity (


 becomes 

) and generates hydroxide (

) via equilibrium, which rapidly hydrolyzes the tosylate.

Corrective Actions:

  • Reagent Drying Protocol:

    • CsF: Must be flame-dried under vacuum immediately before use.

    • KF: Spray-dried KF is superior to calcined KF due to higher surface area.

  • Use of Molecular Sieves: Add activated

    
     molecular sieves to the reaction vessel.
    
  • Verify TBAF Source: If using TBAF, do not use the THF solution (usually 1M with 5% water). Use solid, anhydrous TBAF prepared via the hexafluorobenzene method if available, or switch to CsF [3].

Optimized Experimental Protocol

This protocol utilizes the tert-Alcohol Media method, which is statistically superior for primary alkyl sulfonates compared to traditional DMF/Crown Ether methods.

Reagents:

  • Nonyl Tosylate (1.0 equiv)

  • Cesium Fluoride (CsF) (3.0 equiv) — Must be anhydrous

  • tert-Amyl Alcohol (Solvent) — Reagent Grade

Step-by-Step Methodology:

  • Preparation of CsF:

    • Place CsF in a reaction vial.

    • Dry under high vacuum at

      
       for 2 hours. Crucial: Water content must be <100 ppm.
      
  • Solvation:

    • Cool the vial to room temperature under Argon/Nitrogen atmosphere.

    • Add tert-amyl alcohol (concentration ~0.1 M to 0.2 M relative to substrate).

  • Reaction:

    • Add Nonyl Tosylate (1.0 equiv).

    • Seal the vessel and heat to

      
       .
      
    • Stir vigorously for 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with diethyl ether or dichloromethane.

    • Wash with water (to remove salts) and brine.

    • Dry organic layer over

      
       and concentrate.
      

Expected Outcome Data:

Solvent SystemYield (this compound)Side Product (Alkene)Side Product (Alcohol)
Acetonitrile (No Catalyst) < 10%LowLow (No Reaction)
Acetonitrile + 18-Crown-6 45-60%High (15-25%)Moderate
tert-Amyl Alcohol 85-94% < 5% < 2%

Frequently Asked Questions (FAQ)

Q: Why not just use TBAF in THF? It's easier to handle. A: Commercial TBAF contains roughly 3 water molecules per fluoride ion (


). In this state, the fluoride is essentially inert toward nucleophilic substitution and will predominantly cause hydrolysis (alcohol formation) or elimination due to the basicity of the hydroxide generated.

Q: Can I use 18-Crown-6 with KF instead of CsF? A: Yes. The combination of KF and 18-crown-6 in acetonitrile is the "classic" method. However, you will likely observe higher elimination rates (alkenes) compared to the CsF/tert-amyl alcohol system because the "naked" fluoride generated by crown ethers is more basic [1].

Q: My product has a sweet, solvent-like smell. What happened? A: If you used a primary alcohol (like methanol or ethanol) as a solvent, you likely formed an ether (nonyl methyl ether) via solvolysis. This is why tertiary alcohols (like tert-amyl alcohol) are required—they are too bulky to act as nucleophiles, preventing ether formation.

References

  • Sun, H., & DiMagno, S. G. (2005).[9] Anhydrous Tetrabutylammonium Fluoride.[1][8][9][10] Journal of the American Chemical Society, 127(7), 2050–2051.[9]

  • Kim, D. W., et al. (2008).[7] Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity.[7][11] The Journal of Organic Chemistry, 73(3), 957–962.

  • Cox, D. P., et al. (1984). "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 49(17), 3216–3219.

Sources

dealing with the reactivity of 1-Fluorononane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Fluorononane. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the safe and effective handling and use of this compound in your experimental work. Our goal is to bridge the gap between theoretical knowledge and practical application by offering field-proven insights.

Section 1: Understanding the Reactivity of this compound

This compound, while structurally a simple alkyl halide, presents unique challenges and opportunities in chemical synthesis due to the inherent properties of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, with a bond dissociation energy greater than 480 kJ/mol.[1] This exceptional strength renders fluoroalkanes, including this compound, significantly less reactive than their chloro-, bromo-, and iodo-alkane counterparts in many common reactions, particularly nucleophilic substitutions.[1][2]

The high electronegativity of the fluorine atom creates a significant dipole moment, but it also leads to a short and strong bond with carbon.[1] This combination of factors means that while the carbon atom in the C-F bond is electrophilic, the energy required to break the bond is substantial, leading to high activation energies for reactions like bimolecular nucleophilic substitution (Sₙ2).[1]

Reactivity Profile of this compound

cluster_reactivity Reactivity Profile of this compound This compound This compound SN2_Reactions Sₙ2 Reactions This compound->SN2_Reactions Very Slow Elimination_Reactions Elimination (E2) This compound->Elimination_Reactions Requires Strong Base Organometallic_Formation Organometallic Formation This compound->Organometallic_Formation Difficult Inertness General Inertness This compound->Inertness High Stability cluster_troubleshooting Troubleshooting Experimental Issues with this compound Start Problem Encountered Problem Low or No Reaction? Start->Problem Check_Conditions Verify Reaction Conditions (Temp, Time, Reagents) Problem->Check_Conditions Yes Side_Products Unexpected Side Products? Problem->Side_Products No Increase_Reactivity Increase Reaction Temperature Extend Reaction Time Check_Conditions->Increase_Reactivity Change_Solvent Use a Polar Aprotic Solvent (e.g., DMF, DMSO) Increase_Reactivity->Change_Solvent Use_Catalyst Consider a Phase-Transfer Catalyst Change_Solvent->Use_Catalyst End Problem Resolved Use_Catalyst->End Analyze_Side_Products Identify Side Products (GC-MS, NMR) Side_Products->Analyze_Side_Products Yes Side_Products->End No Elimination_Product Elimination Product (Nonene)? Analyze_Side_Products->Elimination_Product Modify_Base Use a Weaker, Less Hindered Base Elimination_Product->Modify_Base Yes Elimination_Product->End No Lower_Temp Lower Reaction Temperature Modify_Base->Lower_Temp Lower_Temp->End

Caption: A logical workflow for troubleshooting common issues.

Issue 1: My nucleophilic substitution (Sₙ2) reaction with this compound is extremely slow or shows no conversion.

  • Causality: The primary reason for the low reactivity of this compound in Sₙ2 reactions is the exceptional strength of the C-F bond, which results in a high activation energy for the reaction. [1][2]Fluoride is a poor leaving group in Sₙ2 reactions. [2]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions.

    • Prolong Reaction Time: Due to the slow kinetics, reactions with this compound may require significantly longer reaction times than with other alkyl halides.

    • Choice of Nucleophile: Employ a strong, "soft" nucleophile. While fluoride is a poor leaving group, a highly reactive nucleophile can improve the reaction rate.

    • Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophilicity of the attacking species.

    • Consider Catalysis: For certain reactions, the use of a phase-transfer catalyst can be beneficial, especially in biphasic systems.

Issue 2: I am observing the formation of nonene as a major byproduct.

  • Causality: The formation of nonene indicates that an elimination (E2) reaction is competing with the desired substitution reaction. This is more likely to occur with strong, sterically hindered bases and at elevated temperatures.

  • Troubleshooting Steps:

    • Modify the Base/Nucleophile: If your nucleophile is also a strong base, consider switching to a less basic but still nucleophilic reagent.

    • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the substitution pathway.

    • Use a Less Hindered Base: If a base is required, a less sterically hindered one may favor substitution over elimination.

Issue 3: I am having difficulty forming a Grignard or other organometallic reagent from this compound.

  • Causality: The formation of organometallic reagents from alkyl fluorides is notoriously difficult due to the inertness of the C-F bond.

  • Troubleshooting Steps:

    • Use Highly Reactive Metals: Rieke® magnesium or other highly activated forms of the metal may be necessary.

    • Consider Alternative Precursors: If possible, it is often more practical to use the corresponding bromo- or iodo-nonane for the formation of organometallic reagents.

Section 4: Experimental Protocol

Protocol: Nucleophilic Substitution of this compound with Sodium Azide

This protocol describes a representative Sₙ2 reaction and highlights the conditions often necessary for reacting with a primary alkyl fluoride.

Objective: To synthesize 1-azidononane from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add sodium azide (3.0 eq) and anhydrous DMF. Stir the suspension.

  • Substrate Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature. The high temperature is necessary to overcome the activation energy of C-F bond cleavage.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Be aware that the reaction may take 24-48 hours or longer.

  • Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-azidononane.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety protocols.

References

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.6: Characteristics of the Sₙ2 Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Fluorination of carbonyls with nucleophilic fluorine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Google Patents. (n.d.). Aqueous dehydrofluorination method.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. Retrieved from [Link]

  • University of Birmingham. (n.d.). Alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes.
  • Wiley Online Library. (n.d.). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Retrieved from [Link]

  • The Doyle Group - UCLA. (2023, March 27). Nucleophilic Fluorination. Retrieved from [Link]

  • ScienceDirect. (2021, September 4). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Retrieved from [Link]

  • ANU Data Commons. (n.d.). Solubility of 1:1 electrolytes in water and non-aqueous solvents. Retrieved from [Link]

  • Quora. (2021, March 21). Why does fluorine ion being a strong base act as a weak nucleophile?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 15). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. PMC. Retrieved from [Link]

  • ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Effect of dehydrofluorination reaction on structure and properties of PVDF electrospun fibers. Retrieved from [Link]

  • MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 28). Recent Advances on Fluorine Chemistry. PMC. Retrieved from [Link]

  • YouTube. (2024, July 19). Deoxy-Fluorine Chemistry (Important Papers). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Fluorination. Wordpress. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-Fluorononane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the experimental use of 1-fluorononane, with a specific focus on how solvent choice dictates reaction outcomes. Given the unique challenges posed by the inertness of the C-F bond, understanding the reaction environment is paramount to success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound. The solutions are based on fundamental principles of physical organic chemistry and validated experimental insights.

Question: My nucleophilic substitution reaction with this compound is extremely slow or shows no conversion. What is the most likely cause?

Answer: The most probable cause is the use of an inappropriate solvent. The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry (bond enthalpy ≈ 467 kJ/mol), making this compound significantly less reactive than its chloro-, bromo-, or iodo-alkane counterparts[1][2]. To overcome this high activation barrier, both the nucleophile and the solvent must be optimized.

Core Issue: Solvent-Nucleophile Interactions The reactivity of your nucleophile is critically dampened by the solvent. This is especially true if you are using a polar protic solvent (e.g., water, methanol, ethanol).

  • The "Solvent Cage" Effect: Protic solvents have acidic protons (O-H or N-H bonds) that form strong hydrogen bonds with anionic nucleophiles (e.g., CN⁻, OH⁻, Azide). This creates a "solvent cage" around the nucleophile, stabilizing it and sterically hindering its approach to the electrophilic carbon of this compound[3][4][5]. Breaking these solvent-nucleophile interactions requires significant energy, thus increasing the overall activation energy of the reaction.

Solution: Switch to a Polar Aprotic Solvent Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are the superior choice for Sₙ2 reactions involving fluoroalkanes[6][7][8].

  • Mechanism of Enhancement: These solvents possess large dipole moments to dissolve the reactants but lack acidic protons. They effectively solvate the counter-ion (cation) of the nucleophilic salt, but leave the anionic nucleophile relatively "naked" and unsolvated[4][9]. This desolvated, high-energy state makes the nucleophile significantly more reactive and capable of attacking the electron-deficient carbon of the C-F bond. For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (aprotic) than in methanol (protic)[3]; a similar, if not more pronounced, effect is expected for the less reactive this compound.

Question: I switched to a polar aprotic solvent, but my reaction yield is still poor. What other factors should I consider?

Answer: While solvent choice is the primary factor, other parameters must be optimized, especially given the inherent stability of this compound.

  • Nucleophile Strength & Concentration: Ensure your nucleophile is sufficiently strong. For a difficult substrate like this compound, highly reactive nucleophiles are required. Also, based on the Sₙ2 rate law (Rate = k[Alkyl Halide][Nucleophile]), increasing the concentration of the nucleophile can help drive the reaction forward.

  • Temperature: Due to the high C-F bond strength, elevated temperatures are often necessary to provide sufficient thermal energy to overcome the activation barrier. Monitor the reaction at a higher temperature (e.g., 80-120 °C), ensuring it is below the boiling point of your solvent and does not cause degradation of your reactants or products.

  • Anhydrous Conditions: Water is a protic solvent. Even small amounts of water in your aprotic solvent can create hydrogen-bonding cages around your nucleophile, reducing its reactivity[10]. Ensure your solvent and glassware are thoroughly dried before starting the reaction.

  • Phase-Transfer Catalysis (PTC): If your nucleophilic salt has poor solubility in the chosen aprotic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether) can be highly effective. The catalyst transports the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.

Experimental Protocol: A General Guideline for Nucleophilic Substitution on this compound

This protocol provides a robust starting point for your experiments.

  • Preparation: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

  • Solvent & Reactants: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and inert gas inlet, add your nucleophilic salt (e.g., sodium azide, 3.0 eq).

  • Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, sufficient to dissolve reactants). If solubility is an issue, add a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

  • Substrate: Add this compound (1.0 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress periodically by taking aliquots and analyzing them via an appropriate technique (e.g., GC-MS to observe the disappearance of this compound and the appearance of the product).

  • Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or distillation as needed.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents better for Sₙ2 reactions with this compound?

Polar aprotic solvents enhance the nucleophile's strength. They solvate the cation of the nucleophilic salt but leave the anion "free" and highly reactive, which is essential for attacking the robust C-F bond[9][11]. The diagram below illustrates this critical difference.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ MeOH1 Hδ⁺ Nu_protic->MeOH1 H-Bond MeOH2 Hδ⁺ Nu_protic->MeOH2 H-Bond MeOH3 Hδ⁺ Nu_protic->MeOH3 H-Bond MeOH4 Hδ⁺ Nu_protic->MeOH4 H-Bond caption1 Nucleophile is 'caged' and less reactive. Nu_aprotic Nu⁻ Cation K⁺ DMSO1 Oδ⁻ Cation->DMSO1 DMSO2 Oδ⁻ Cation->DMSO2 DMSO3 Oδ⁻ Cation->DMSO3 caption2 Nucleophile is 'naked' and highly reactive.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Q2: Can I use nonpolar solvents like hexane or toluene?

Generally, no. Nucleophilic substitution reactions involve polar, often charged, reactants (the nucleophile) and a polar substrate (this compound). Nonpolar solvents will not effectively dissolve the nucleophilic salt, leading to a heterogeneous mixture and extremely slow or no reaction[4][9]. This compound itself is soluble in hexane, but the crucial nucleophile will not be[12].

Q3: How does the reactivity of this compound compare to other 1-halononanes?

The reactivity follows the inverse order of the carbon-halogen bond strength: Reactivity: C-I > C-Br > C-Cl >> C-F Bond Enthalpy (kJ/mol): C-I (≈228) < C-Br (≈290) < C-Cl (≈346) < C-F (≈467)[1][2] Because the C-F bond is so strong, it is the most difficult to break, rendering this compound the least reactive in the series for Sₙ2 reactions[1][13].

Q4: What does the reaction mechanism look like for a successful substitution on this compound?

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the fluoride leaving group departs.

sn2_mechanism cluster_ts Transition State Reactants Nu⁻  +  H₃C(CH₂)₇CH₂-F TS [Nu---C---F]⁻      / | \     H H (CH₂)₇CH₃ Reactants->TS Backside Attack Products Nu-CH₂(CH₂)₇CH₃  +  F⁻ TS->Products Inversion of Stereochemistry

Caption: The concerted Sₙ2 mechanism on this compound.

Data Summary: Solvent Properties and Impact on Sₙ2 Reactions

The choice of solvent has a dramatic and predictable effect on reaction rates. The following table summarizes the properties of common solvents and their suitability for reactions with this compound.

SolventTypeDielectric Constant (ε)Hydrogen Bond Donor?Expected Sₙ2 Rate for this compound
Water (H₂O) Polar Protic80.1YesVery Slow / Negligible
Methanol (CH₃OH) Polar Protic32.7YesVery Slow
Ethanol (C₂H₅OH) Polar Protic24.5YesVery Slow
N,N-Dimethylformamide (DMF) Polar Aprotic36.7NoFast
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7NoVery Fast
Acetonitrile (CH₃CN) Polar Aprotic37.5NoFast
Acetone ((CH₃)₂CO) Polar Aprotic20.7NoModerate to Fast
Hexane (C₆H₁₄) Nonpolar1.88NoNo Reaction (Insoluble Reactants)

References

  • This compound - Solubility of Things.
  • Buy this compound | 463-18-3 - Smolecule.
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts . Available at: [Link]

  • Solvent Effects on Sn2 Reactions - YouTube . Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps . Available at: [Link]

  • Factors Affecting SN2 Reactions - Chad's Prep® . Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps . Available at: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora . Available at: [Link]

  • What is nucleophilic substitution? - Chemguide . Available at: [Link]

  • Protic vs Aprotic Solvents (with Examples) - PSIBERG . Available at: [Link]

  • Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note . Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry . Available at: [Link]

  • Chapter 6 Worked Problem 2 - Oregon State University . Available at: [Link]

  • This compound | C9H19F | CID 10029 - PubChem - NIH . Available at: [Link]

  • This compound - the NIST WebBook . Available at: [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube . Available at: [Link]

  • NS20. Solutions to selected problems - aliphatic nucleophilic substitution . Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 1-Halononanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate alkyl halide is a critical decision that dictates reaction efficiency, yield, and pathway selection. The 1-halononanes (C₉H₁₉X) serve as a quintessential model for understanding the fundamental principles that govern the reactivity of primary haloalkanes. This guide provides an in-depth comparison of 1-fluorononane, 1-chlorononane, 1-bromononane, and 1-iodononane, supported by experimental data and protocols, to empower informed substrate selection.

The Decisive Factors: Unpacking the Carbon-Halogen Bond

The reactivity of any haloalkane is fundamentally rooted in the nature of its carbon-halogen (C-X) bond. Two primary, interconnected properties dictate the outcome of nucleophilic substitution and elimination reactions: bond strength and the halogen's ability to function as a leaving group.

Bond Strength and Polarity: The C-X bond is polar due to the difference in electronegativity between carbon and the halogen atom. As we descend Group 17, the halogen's electronegativity decreases, leading to a less polar bond. Counterintuitively, it is the bond strength, not polarity, that plays the more dominant role in determining reactivity for substitution and elimination. The carbon-fluorine bond is exceptionally strong, making fluoroalkanes significantly less reactive than their heavier counterparts.[1] Conversely, the carbon-iodine bond is the weakest, rendering iodoalkanes the most reactive in this series.[1]

Leaving Group Ability: In both substitution and elimination reactions, the C-X bond must break, and the halogen must depart as a halide ion (X⁻).[1] A good leaving group is one that can stabilize the negative charge it acquires upon departure. This stability is inversely related to the basicity of the ion. Since iodide (I⁻) is the weakest base among the halides, it is the best leaving group.[2] The order of leaving group ability directly mirrors the trend in reactivity:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is one of the most reliable predictors of haloalkane reactivity.[3]

Quantitative Data: Physical and Energetic Properties of 1-Halononanes

The following table summarizes the key physical and energetic properties that underpin the reactivity differences among the 1-halononanes. Note the clear trends in bond dissociation energy and boiling point.

PropertyThis compound1-Chlorononane1-Bromononane1-Iodononane
Formula C₉H₁₉FC₉H₁₉ClC₉H₁₉BrC₉H₁₉I
Molecular Weight ( g/mol ) 146.25162.70207.15254.15
Boiling Point (°C) 167-168195-196216-217243-244
C-X Bond Dissociation Energy (kJ/mol) ~467~346~290~228
Leaving Group Ability PoorestPoorGoodExcellent

Note: Bond dissociation energies are approximate values for primary C-X bonds and serve for comparative purposes.[1] Boiling points sourced from publicly available data.[4][5]

Performance in Nucleophilic Substitution (Sₙ2) Reactions

For primary haloalkanes like 1-halononanes, nucleophilic substitution predominantly occurs via the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[6][7]

Sₙ2 reaction mechanism for 1-halononanes.

The rate of the Sₙ2 reaction is dependent on the concentrations of both the haloalkane and the nucleophile.[8] Crucially, the reaction rate is highly sensitive to the leaving group's ability. Consequently, the reactivity order for 1-halononanes in Sₙ2 reactions is:

1-Iodononane > 1-Bromononane > 1-Chlorononane >> this compound

This order is a direct consequence of the C-X bond strength and leaving group ability discussed previously. The weaker C-I bond and the excellent stability of the I⁻ ion make 1-iodononane the most reactive substrate.[1]

Experimental Protocol: Comparative Sₙ2 Reactivity via the Finkelstein Reaction

This experiment provides a clear, visual demonstration of the relative Sₙ2 reaction rates. The reaction of 1-chloro- or 1-bromononane with sodium iodide in acetone produces 1-iodononane. While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide salts are not, causing them to precipitate out of the solution.[9][10] The time taken for this precipitate to form is a direct measure of the relative reaction rate.

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_observe Observation T1 Test Tube 1: 1-Chlorononane Add_NaI Add NaI in Acetone to each tube T1->Add_NaI T2 Test Tube 2: 1-Bromononane T2->Add_NaI T3 Test Tube 3: 1-Iodononane (Control) T3->Add_NaI Mix Vortex/Mix Thoroughly Add_NaI->Mix Incubate Incubate at 50°C Mix->Incubate Observe Record time for precipitate (NaCl/NaBr) to form Incubate->Observe

Experimental workflow for the Finkelstein reaction.

Methodology:

  • Preparation: Label three separate test tubes. To each, add 0.5 mL of a 15% sodium iodide solution in acetone.

  • Substrate Addition: To the first tube, add 4-5 drops of 1-chlorononane. To the second, add 4-5 drops of 1-bromononane. The third tube (control) will not receive a substrate initially.

  • Mixing and Observation: Stopper and mix the tubes vigorously.[11] Observe them for any sign of a precipitate at room temperature.

  • Heating: If no reaction is observed after 5-10 minutes, place the tubes in a 50°C water bath.[11]

  • Data Collection: Record the time required for a precipitate to form in each tube.

Expected Results:

SubstrateObservationApproximate Time to Precipitate (at 50°C)
1-Chlorononane NaCl precipitate formsSlow (e.g., >10 minutes)
1-Bromononane NaBr precipitate formsFast (e.g., < 2 minutes)
1-Iodononane No precipitate (no reaction)N/A

The results will unequivocally demonstrate that 1-bromononane is significantly more reactive than 1-chlorononane under Sₙ2 conditions, aligning with the established principles of leaving group ability.

Performance in Elimination (E2) Reactions

When haloalkanes are treated with a strong, non-nucleophilic base, they can undergo an elimination reaction to form an alkene. For primary haloalkanes, this occurs via the E2 (Elimination Bimolecular) mechanism.[12] This is also a concerted, single-step reaction where the base abstracts a proton from the β-carbon while the C-X bond breaks and the leaving group departs.[13]

E2 reaction mechanism for 1-halononanes.

The rate of the E2 reaction is also dependent on the cleavage of the C-X bond. Therefore, the reactivity trend for E2 reactions mirrors that of Sₙ2 reactions:

1-Iodononane > 1-Bromononane > 1-Chlorononane >> this compound

To favor elimination over the competing Sₙ2 substitution, specific reaction conditions are required, namely the use of a strong, sterically hindered base and elevated temperatures.[14]

Experimental Protocol: Comparative E2 Reactivity via Dehydrohalogenation

This experiment compares the rate of non-1-ene formation from 1-halononanes when treated with a strong base.

Methodology:

  • Reagent Preparation: Prepare a solution of potassium tert-butoxide (a strong, sterically hindered base) in tert-butanol.

  • Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers, place equimolar amounts of 1-chlorononane, 1-bromononane, and 1-iodononane.

  • Initiation: Add the potassium tert-butoxide solution to each flask and heat the mixtures to reflux.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis: Quench the aliquots and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the percentage conversion of the starting material to non-1-ene.

  • Data Interpretation: Plot the percentage of non-1-ene formed against time for each 1-halononane. The initial slope of each curve will represent the initial reaction rate.

Expected Outcome: The rate of alkene formation will be highest for 1-iodononane, followed by 1-bromononane, and will be significantly slower for 1-chlorononane, confirming the reactivity trend in E2 reactions.

Summary and Recommendations

The choice of a 1-halononane substrate is a critical parameter in synthetic design. The experimental and theoretical evidence overwhelmingly supports a clear and predictable trend in reactivity governed by the properties of the carbon-halogen bond.

Feature1-Iodononane1-Bromononane1-ChlorononaneThis compound
Sₙ2 Reactivity HighestHighModerateVery Low
E2 Reactivity HighestHighModerateVery Low
C-X Bond Strength WeakestWeakStrongStrongest
Leaving Group Ability ExcellentGoodPoorPoorest
Primary Application Ideal for rapid Sₙ2/E2 reactions where high reactivity is desired.Versatile and common substrate for a balance of reactivity and stability.Used when lower reactivity is needed; often more cost-effective.Generally unreactive and not used for standard substitution/elimination.

Senior Application Scientist's Recommendation:

  • For rapid and high-yield nucleophilic substitutions or eliminations , 1-iodononane is the substrate of choice due to its superior leaving group and weak C-I bond.

  • 1-Bromononane represents the workhorse of the series, offering a robust balance of high reactivity, better stability, and more moderate cost compared to its iodo- counterpart. It is the recommended starting point for most synthetic explorations.

  • 1-Chlorononane should be selected when a less vigorous reaction is desired or when cost is a primary driver. Be prepared for longer reaction times or the need for more forcing conditions.

  • This compound is generally unsuitable for reactions that rely on the cleavage of the C-X bond and should be avoided for standard Sₙ2 and E2 transformations.

By understanding these fundamental principles and leveraging the appropriate experimental conditions, researchers can effectively harness the distinct reactivity profiles of the 1-halononanes to achieve their synthetic goals with precision and efficiency.

References

  • BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]

  • Stephens, T. (2021, January 18). 20.1 Comparison of SN1 and SN2 reactions (HL). [Video]. YouTube. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • Scribd. (n.d.). SN1 vs SN2 Reactivity of Alkyl Halides. Retrieved from [Link]

  • St John, T. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab. [Video]. YouTube. Retrieved from [Link]

  • Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Iodononane. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]

  • Khan Academy. (2025, June 4). Nature of C-X bond | Haloalkanes and haloarenes. [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • chemrevise. (n.d.). Kinetics. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Khan Academy. (2025, July 21). Physical properties of haloalkanes| Haloalkanes and haloarenes. [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Retrieved from [Link]

  • Jasperse, J. (n.d.). STRUCTURAL EFFECTS ON SUBSTITUTION REACTIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]

  • Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]

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1-Fluorononane: A Technical Guide to Applications and Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide: 1-Fluorononane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 463-18-3) is a terminal fluoroalkane (


) that serves as a critical model compound in physical organic chemistry and drug discovery.[1] Unlike perfluorinated chains which drastically alter solubility and lipophilicity, the single terminal fluorine atom in this compound provides a subtle "atomic probe." It allows researchers to investigate the gauche effect , dipole alignment  in self-assembled monolayers, and most importantly, metabolic blocking  of 

-oxidation in lipid chains without significantly disrupting the steric profile of the parent alkane.

This guide reviews its applications, compares its physicochemical profile against non-fluorinated alternatives, and provides validated protocols for its synthesis and use.

Part 1: Comparative Physicochemical Analysis

To understand the utility of this compound, one must compare it to its hydrogenated parent (Nonane) and a heavier halogen analog (1-Chlorononane). The "Fluorine Effect" is characterized by a high electronegativity (4.0 Pauling) combined with a low polarizability, resulting in unique phase behavior.

Table 1: Physicochemical Performance Matrix[2][3]
PropertyThis compound n-Nonane (Control)1-Chlorononane (Alternative)Implication for Research
Molecular Weight 146.25 g/mol 128.26 g/mol 162.70 g/mol Fluorine adds mass with minimal volume increase (Van der Waals radius F ≈ H).
Boiling Point 166–169 °C151 °C~200 °CF-substitution increases BP due to dipole-dipole interactions, but less than Cl.
Melting Point -40 °C-53 °C-46 °CSolid-state packing is tighter in fluoroalkanes due to dipole alignment.
Density (

)
0.81 g/cm³0.72 g/cm³0.87 g/cm³Useful for density gradient separation in biphasic lipid studies.
LogP (Lipophilicity) ~5.3 (Calc)~5.5 (Exp)~5.7 (Calc)Critical: Terminal F maintains high lipophilicity, unlike OH or NH₂ substitutions.
C-X Bond Energy 485 kJ/mol (C-F)413 kJ/mol (C-H)339 kJ/mol (C-Cl)The C-F bond is metabolically inert, blocking enzymatic degradation.

Key Insight: The similarity in LogP between this compound and nonane makes it an ideal isostere . Researchers can substitute a terminal methyl group with a fluoromethyl group to block metabolism without altering the molecule's distribution in lipid bilayers.

Part 2: Primary Applications

Metabolic Stability Probe (The "Metabolic Block")

The primary application of this compound in pharmaceutical research is as a model for metabolic blocking . Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) target the terminal (


) carbon of aliphatic chains for oxidation.
  • Mechanism: The C-H bond abstraction is the rate-limiting step in hydroxylation. Replacing C-H with C-F (bond strength 485 kJ/mol vs 413 kJ/mol) effectively shuts down this pathway.

  • Utility: this compound is used to validate oxidative stability assays. If a drug candidate with a nonyl chain is rapidly cleared, replacing it with a 1-fluorononyl chain can extend half-life (

    
    ).
    
F qNMR Reference Standard

With a spin of 1/2 and 100% natural abundance,


F is a sensitive NMR nucleus. This compound provides a clean triplet signal (due to coupling with the adjacent methylene protons) in a region distinct from aromatic fluorines.
  • Application: It is used as an internal standard for quantifying fluorinated lipids or liquid crystals in organic solvents (e.g.,

    
    ).
    
Liquid Crystal Engineering

Fluorinated tails are incorporated into liquid crystals (LCs) to lower viscosity and suppress smectic phases. This compound serves as a building block for synthesizing these mesogens. The terminal dipole stabilizes the nematic phase by promoting anti-parallel correlation between molecules.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound (Nucleophilic Substitution)

Causality: Direct fluorination of alkanes is non-selective. The most reliable route is the Halogen Exchange (Finkelstein-type) reaction using a leaving group (Bromide or Mesylate) and a fluoride source.

Reagents:

  • 1-Bromononane (1.0 eq)

  • Potassium Fluoride (KF), spray-dried (2.0 eq)

  • Ethylene Glycol (Solvent, high boiling point to activate KF)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, Phase Transfer Catalyst)

Step-by-Step Workflow:

  • Activation: Dry KF is critical. Heat KF at 150°C under vacuum for 2 hours to remove trace water. Why? Water solvates F-, reducing its nucleophilicity.

  • Reaction Setup: In a round-bottom flask, dissolve 1-Bromononane and TBAB in ethylene glycol. Add the activated KF.

  • Heating: Heat the mixture to 140°C for 12–18 hours.

    • Note: The high temperature is required to overcome the poor nucleophilicity of fluoride in protic environments, though ethylene glycol helps solvate the potassium cation.

  • Workup: Cool to room temperature. Dilute with water (dissolves salts/glycol) and extract with pentane.

  • Purification: Wash pentane layer with brine, dry over

    
    , and concentrate. Distill the residue (BP ~167°C) to obtain pure this compound.
    

Synthesis cluster_mech Mechanism: SN2 Attack Start 1-Bromononane (Substrate) Intermediate Transition State (SN2 Mechanism) Start->Intermediate + KF / TBAB Reagents KF (2.0 eq) Ethylene Glycol 140°C, 18h Product This compound (Yield ~75-85%) Intermediate->Product - KBr

Figure 1: Nucleophilic substitution pathway for the synthesis of this compound from 1-Bromononane.

Protocol B: Metabolic Stability Assay (Microsomal Incubation)

Trustworthiness: This protocol uses a negative control (Nonane) to validate enzyme activity.

  • Preparation: Prepare 10 mM stock solutions of this compound and Nonane in DMSO.

  • Incubation Mix: Phosphate buffer (0.1 M, pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and substrate (1 µM final).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM) to start the reaction.

  • Sampling: At t=0, 15, 30, and 60 min, remove aliquots and quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via GC-MS or LC-MS/MS.

  • Result Interpretation:

    • Nonane: Rapid disappearance (high intrinsic clearance,

      
      ) due to 
      
      
      
      -hydroxylation.
    • This compound: Significant stability improvement (low

      
      ).
      

Metabolism Substrate_H Nonane (C9-H) CYP Cytochrome P450 (CYP4A/4F) Substrate_H->CYP Binding Substrate_F This compound (C9-F) Substrate_F->CYP Binding Metabolite_OH 9-Nonanol (Unstable/Excreted) CYP->Metabolite_OH Oxidation (Rapid) Blocked Metabolic Block (No Reaction) CYP->Blocked C-F Bond Resistant

Figure 2: Mechanistic comparison of P450 oxidative attack on Nonane vs. the metabolic block provided by this compound.

References

  • National Institute of Standards and Technology (NIST). this compound Properties and Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10029, this compound. PubChem.[2][3] [Link]

  • Hird, M. Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 2007, 36, 2070-2095. [Link]

  • Smart, B. E.Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 2001. (Contextual grounding for metabolic stability claims).
  • Organic Syntheses. n-Hexyl Fluoride (Adaptable protocol for this compound). Org. Synth. 1977, 57, 65. [Link]

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Performance of 1-Fluorononane as a Precursor for Bio-Based Fluorinated Surface Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 1-Fluorononane in Surface Coating Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (


)  is not a conventional bulk coating agent like Polytetrafluoroethylene (PTFE). Instead, it serves as a critical functional precursor  in the biosynthesis of fluorinated polyhydroxyalkanoates (PHAs).

For researchers in drug development and materials science, this compound offers a strategic "middle ground." It enables the creation of coatings that possess the surface energy benefits of fluorine (hydrophobicity, chemical resistance) without the environmental persistence associated with perfluorinated compounds (PFAS). This guide compares the performance of this compound-derived biopolymers against standard non-fluorinated alternatives and fully perfluorinated benchmarks.

Technical Profile & Physical Properties

Before analyzing coating performance, it is essential to understand the fundamental physical differences between this compound and its analogs. The terminal fluorine atom introduces a strong dipole moment absent in n-Nonane, altering molecular packing and interaction potential.

Table 1: Physical Property Comparison

Propertyn-Nonane (Control)This compound (Target)Perfluorononane (Benchmark)
Formula



Fluorine Content 0%~13% (Mass)~78% (Mass)
Dipole Moment ~0 D~1.9 D (Terminal Dipole)~0 D (Symmetric/Helical)
Boiling Point 151°C~167°C125°C
Role in Coatings Solvent / InertBiosynthetic Precursor Additive / Bulk Material
Environmental Fate Rapidly BiodegradableBiodegradable (Microbial) Persistent (Recalcitrant)

Insight: The higher boiling point of this compound compared to n-Nonane is driven by dipole-dipole interactions introduced by the terminal fluorine. This polarity is crucial for its uptake and enzymatic processing by Pseudomonas strains during biopolymer synthesis.

Performance Comparison: Bio-Fluorinated Coatings

The primary application of this compound in coatings is its conversion by Pseudomonas oleovorans into Poly(3-hydroxyalkanoate-co-3-hydroxy-


-fluoroalkanoate) . This biopolymer coating is compared below against a standard non-fluorinated PHA (PHB/PHV) and a synthetic PTFE coating.
Experiment A: Surface Wetting & Hydrophobicity

Objective: Evaluate the water contact angle (WCA) to determine the hydrophobicity conferred by the terminal fluorine atom in the polymer side chain.

Data Synthesis:

  • Standard PHA: Exhibits moderate hydrophilicity due to the ester backbone.

  • 1-Fluoro-PHA (from this compound): The terminal fluorine atoms orient at the air-polymer interface, lowering surface energy.

  • PTFE: The gold standard for low surface energy.

Table 2: Surface Energy & Wetting Performance

MetricStandard PHA (Non-Fluorinated)1-Fluoro-PHA (Derived from this compound)PTFE Coating (Synthetic Control)
Water Contact Angle 70° - 80°105° - 115° 115° - 120°
Surface Energy ~40 mN/m~22-25 mN/m ~18 mN/m
Oleophobicity Poor (Wetted by oil)Moderate Excellent
Biocompatibility HighHigh (Reduced Protein Adsorption) Moderate

Mechanistic Note: The 1-Fluoro-PHA achieves a contact angle exceeding 100° because the bulky fluorine atoms migrate to the surface to minimize free energy, effectively "shielding" the more polar ester groups of the polymer backbone.

Experiment B: Thermal Stability & Degradation

Objective: Assess if the inclusion of this compound improves the thermal processing window of the biopolymer.

  • Result: The C-F bond is significantly stronger (approx. 485 kJ/mol) than the C-H bond.

  • Data: TGA (Thermogravimetric Analysis) curves indicate that 1-Fluoro-PHA onset degradation temperature (

    
    ) shifts higher by 20-30°C  compared to standard PHB.
    

Mechanism of Action

Understanding how this compound is converted into a coating is vital for reproducibility. The process relies on the metabolic versatility of Pseudomonas bacteria.

Biosynthetic Pathway

The bacteria utilize this compound via the


-oxidation pathway. Crucially, the terminal fluorine blocks 

-oxidation from the

-end, forcing the accumulation of fluorinated monomers which are then polymerized by PHA synthase.

Biosynthesis Substrate This compound (Feedstock) Uptake Cellular Uptake (Pseudomonas oleovorans) Substrate->Uptake BetaOx Beta-Oxidation (Chain Shortening) Uptake->BetaOx Activation Intermed Fluoro-Acyl-CoA Intermediates BetaOx->Intermed C2 Removal Intermed->BetaOx Cycle (if chain > C6) Polymer PHA Synthase (Polymerization) Intermed->Polymer Monomer Accumulation Coating Fluorinated PHA Coating Polymer->Coating Extraction & Spin Coating

Figure 1: Metabolic conversion of this compound into fluorinated biopolymer coatings.

Surface Dipole Alignment

Unlike perfluorinated chains which form rigid helices, the monofluorinated side chains of the this compound-derived polymer retain flexibility. The terminal C-F dipoles can reorient in response to the environment (air vs. water), creating a "smart" surface.

SurfaceDipole cluster_air Air Interface (Hydrophobic State) cluster_bulk Polymer Bulk F_Air F-Dipole Up (Low Surface Energy) Backbone PHA Polyester Backbone F_Air->Backbone Side Chain Orientation

Figure 2: Surface orientation of the fluorinated side chain lowering surface energy.

Experimental Protocol: Synthesis of Fluorinated PHA Coating

This protocol validates the use of this compound as a precursor.

Reagents:

  • Pseudomonas oleovorans (ATCC 29347 or equivalent).

  • This compound (>97% purity).

  • Mineral Salt Medium (MSM).

  • Chloroform (HPLC Grade).

Step-by-Step Workflow:

  • Inoculation: Cultivate P. oleovorans in MSM supplemented with 0.1% (v/v) sodium octanoate to induce alkane degradation pathways (12 hours, 30°C).

  • Feeding Phase: Add This compound (0.2% v/v) as the sole carbon source. Incubate for 48–72 hours.

    • Note: this compound is volatile; seal flasks with Teflon-lined caps to prevent loss.

  • Harvesting: Centrifuge cells (6000 rpm, 15 min). Wash twice with methanol to remove residual alkane.

  • Lyophilization: Freeze-dry the cell pellet for 24 hours.

  • Extraction: Extract the polymer using chloroform in a Soxhlet apparatus (4 hours). Precipitate the polymer by pouring the concentrated chloroform solution into cold methanol (1:10 ratio).

  • Coating Application:

    • Dissolve 2% (w/v) purified Fluorinated-PHA in chloroform.

    • Spin-coat onto silicon wafers at 2000 rpm for 30 seconds.

    • Anneal at 60°C for 1 hour to maximize crystallinity.

References

  • National Institutes of Health (NIH). (2021). Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, and Roughness. PubMed.[1] Retrieved from [Link]

  • MDPI. (2025). Evaluation of Blended Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Properties. Retrieved from [Link]

  • National Science Foundation (NSF). (2020). Pseudomonas sp.[2][3] Strain 273 Degrades Fluorinated Alkanes.[3] Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). This compound Thermochemical Data. Retrieved from [Link]

Sources

A Comparative Guide to 1-Fluorononane as a Chemical Tracer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research, the ability to track the movement and fate of substances with precision is paramount. Chemical tracers are the invisible couriers that carry this vital information, enabling us to understand complex systems, from the vastness of environmental flows to the microcosm of biological processes. The selection of an appropriate tracer is a critical decision, directly impacting the validity and resolution of experimental data. This guide provides an in-depth evaluation of 1-fluorononane as a chemical tracer, offering a comparative analysis with established alternatives and furnishing the technical insights necessary for informed experimental design.

The Evolving Landscape of Chemical Tracers

The ideal chemical tracer is a substance that is easily detectable at low concentrations, chemically inert within the system of study, and possesses transport properties that faithfully mimic the substance being traced. Historically, a variety of compounds, including fluorescent dyes and inorganic salts, have been employed. However, the increasing demand for higher sensitivity, lower background interference, and the ability to conduct simultaneous multi-tracer experiments has driven the development of more sophisticated options. Among these, halogenated organic compounds have emerged as a powerful class of tracers due to their unique properties.

This guide focuses on this compound, a singly fluorinated alkane, and evaluates its potential as a versatile chemical tracer. We will delve into its physicochemical characteristics, analytical methodologies for its detection, and compare its performance profile against two widely used classes of tracers: perfluorocarbon tracers (PFTs) and sulfur hexafluoride (SF₆).

Physicochemical Properties: A Comparative Overview

The utility of a chemical tracer is fundamentally governed by its physical and chemical properties. These characteristics determine its transport behavior, stability in various environments, and the methods required for its detection.

PropertyThis compoundPerfluorocarbon Tracers (PFTs)Sulfur Hexafluoride (SF₆)
Molecular Formula C₉H₁₉F[1]Variable (e.g., C₇F₁₄, C₈F₁₆)SF₆[2]
Molecular Weight ( g/mol ) 146.25[1]High (e.g., ~350-450)146.06[2]
Boiling Point (°C) 167.5[1]Variable (typically 50-150)-64 (sublimes)
Water Solubility Low[3]Very Low[4]Sparingly soluble
Vapor Pressure ModerateHighHigh
Chemical Inertness Generally stableExceptionally highVery high[2]
Natural Background Very low to non-existentExtremely low to non-existent[4]Low, but increasing in the atmosphere

This compound: Its long alkyl chain renders it hydrophobic, with low water solubility, making it suitable for tracing in non-aqueous phases or where minimal interaction with water is desired.[3] The single fluorine atom provides a unique analytical signature without drastically altering its hydrocarbon-like properties.

Perfluorocarbon Tracers (PFTs): These compounds are characterized by the complete substitution of hydrogen with fluorine atoms, resulting in exceptional chemical and thermal stability.[4] Their extreme hydrophobicity and volatility make them excellent tracers for gaseous and non-aqueous liquid systems.[4] A key advantage of PFTs is the availability of a wide range of distinct compounds, allowing for multi-tracer experiments.[4]

Sulfur Hexafluoride (SF₆): As a gas at ambient conditions, SF₆ is a widely used tracer for atmospheric and ventilation studies.[2] Its chemical inertness and low natural background have also led to its use in hydrological and oceanographic research.[5]

Performance Evaluation: A Head-to-Head Comparison

A direct, comprehensive experimental comparison of this compound with PFTs and SF₆ across various applications is not extensively documented in publicly available literature. However, by synthesizing their known properties and the principles of tracer methodology, we can construct a robust comparative evaluation.

Detection Sensitivity and Analytical Methodology

The ability to detect a tracer at very low concentrations is a primary determinant of its utility, as it minimizes the amount of tracer required and reduces potential perturbation of the system under study.

This compound:

  • Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity for detecting and quantifying this compound.[6]

  • Sample Preparation: Extraction from aqueous or solid matrices using a suitable organic solvent is typically required.

Perfluorocarbon Tracers (PFTs):

  • Primary Analytical Technique: Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS). PFTs have a very high electron affinity, making them exceptionally sensitive to detection by GC-ECD.

  • Detection Limits: PFTs can be detected at extremely low concentrations, often in the parts-per-quadrillion (ppq) range.[7] This ultra-high sensitivity is a major advantage.

  • Sample Preparation: For air samples, PFTs are typically collected on adsorbent tubes followed by thermal desorption for analysis.[7]

Sulfur Hexafluoride (SF₆):

  • Primary Analytical Technique: Gas Chromatography with Electron Capture Detection (GC-ECD). Similar to PFTs, SF₆ is readily detected by GC-ECD.

  • Detection Limits: Detection limits for SF₆ are also very low, typically in the ppt range.

  • Sample Preparation: Air samples can be collected in specialized bags or canisters for direct injection into a GC.

Causality Behind Experimental Choices: The choice of analytical instrument is dictated by the chemical nature of the tracer. The electronegative fluorine atoms in both this compound and PFTs, and the overall electronegativity of the SF₆ molecule, make them highly responsive to electron capture detectors. Mass spectrometry provides an additional layer of confirmation and is essential for distinguishing between different tracer compounds in multi-tracer studies.

Environmental Fate and Transport

An ideal tracer should be stable enough to persist throughout the duration of an experiment but should not pose a long-term environmental risk.

This compound:

  • Persistence: As a singly fluorinated alkane, this compound is expected to be more susceptible to degradation than its perfluorinated counterparts. However, specific data on its environmental persistence, including biodegradation and photolysis rates, are limited. Its low water solubility suggests it will preferentially partition to organic matter in soil and sediment.[3]

  • Transport: Its transport in the environment will be governed by its moderate volatility and hydrophobicity. In groundwater systems, its movement may be retarded by adsorption to aquifer materials.

Perfluorocarbon Tracers (PFTs):

  • Persistence: PFTs are extremely persistent in the environment due to the strength of the carbon-fluorine bond.[8] This high stability is advantageous for long-term tracer studies but also raises environmental concerns due to their potential to be potent greenhouse gases.

  • Transport: PFTs are highly mobile in the gas phase and can be transported over long distances in the atmosphere. In aqueous systems, their very low solubility and high density can lead to complex transport behavior.[4]

Sulfur Hexafluoride (SF₆):

  • Persistence: SF₆ is also extremely persistent in the atmosphere, with an estimated atmospheric lifetime of over 3,000 years. It is a potent greenhouse gas.

  • Transport: As a gas, it is readily transported in the atmosphere. In water, it is considered a conservative tracer over short to medium timescales.[5]

Trustworthiness of Protocols: A self-validating tracer study protocol must account for the potential loss of the tracer through degradation or irreversible adsorption. This is typically achieved by performing laboratory-based recovery studies using site-specific soil and water samples before conducting a field experiment.

Experimental Protocols

Providing detailed, universally applicable protocols is challenging, as the optimal methodology depends on the specific research question and environmental setting. However, the following sections outline the fundamental steps for conducting a tracer study with this compound, which can be adapted as needed.

General Workflow for a Groundwater Tracer Study

The following diagram illustrates a typical workflow for a groundwater tracer study.

G cluster_0 Phase 1: Pre-Fieldwork cluster_1 Phase 2: Field Implementation cluster_2 Phase 3: Analysis & Interpretation A Site Characterization & Hydrogeological Assessment B Tracer Selection & Background Sampling A->B C Laboratory Column Studies (Adsorption/Degradation) B->C D Tracer Injection C->D E Down-gradient Monitoring & Sample Collection D->E F Sample Extraction & GC-MS Analysis E->F G Data Analysis & Breakthrough Curve Generation F->G H Hydrogeological Parameter Estimation G->H

Caption: A generalized workflow for a groundwater tracer study.

Step-by-Step Protocol for this compound Analysis by GC-MS

This protocol is adapted from a standard procedure for the analysis of a related fluorinated compound and should be optimized for this compound and the specific sample matrix.[6]

1. Sample Preparation (Water Sample): a. To a 1 L water sample, add a known amount of an internal standard (e.g., a deuterated analog of this compound). b. Extract the sample with 50 mL of a suitable organic solvent (e.g., hexane or dichloromethane) in a separatory funnel. c. Shake vigorously for 2 minutes and allow the layers to separate. d. Collect the organic layer. e. Repeat the extraction two more times with fresh solvent. f. Combine the organic extracts and dry over anhydrous sodium sulfate. g. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
  • Monitored Ions for this compound: The molecular ion and characteristic fragment ions should be determined from a standard.

3. Quality Control: a. Analyze a procedural blank with each batch of samples to check for contamination. b. Analyze a matrix spike sample to assess recovery and matrix effects. c. Calibrate the instrument daily using a series of standards of known concentrations.

Conclusion and Future Perspectives

This compound presents itself as a promising chemical tracer with a unique set of properties that fill a niche between the highly volatile and persistent PFTs and SF₆, and more traditional tracers like fluorescent dyes. Its hydrocarbon-like backbone combined with a fluorine label offers potential for tracing in systems where the behavior of non-polar organic compounds is of interest. The primary analytical method, GC-MS, provides excellent sensitivity and specificity.

However, a significant knowledge gap exists regarding its environmental fate and transport, particularly its stability and degradation pathways in various environmental compartments. Further research is critically needed to conduct direct comparative studies of this compound against established tracers under controlled laboratory and field conditions. Such studies should focus on generating robust data on its transport properties, recovery rates, and potential for transformation.

For researchers in drug development, the use of fluorinated compounds as tracers in biological systems is a well-established practice, often utilizing radioisotopes like ¹⁸F for PET imaging. While non-radioactive this compound is not directly applicable to PET, its use as a stable isotope tracer, potentially in conjunction with mass spectrometry-based imaging techniques, could offer new avenues for studying the absorption, distribution, metabolism, and excretion (ADME) of fluorinated drug candidates.

Ultimately, the selection of this compound as a chemical tracer should be a carefully considered decision, weighing its unique advantages against the current limitations in our understanding of its environmental behavior. As research progresses and more data becomes available, the full potential of this and other novel fluorinated tracers will undoubtedly be realized, providing scientists with an expanded and more refined toolkit for unraveling the complexities of the world around and within us.

References

  • Solubility of Things. (n.d.). This compound. Available at: [Link]

  • Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-521. Available at: [Link]

  • Kuhnast, B., & Dolle, F. (2010). Fluorine-18 labelled building blocks for PET tracer synthesis. Current Radiopharmaceuticals, 3(4), 273-291. Available at: [Link]

  • Interstate Technology & Regulatory Council (ITRC). (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Brookhaven National Laboratory. (n.d.). Demonstration Of A Long-range Tracer System Using Perfluorocarbons Final Report. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Sulfur hexafluoride. NIST Chemistry WebBook. Available at: [Link]

  • F2 Chemicals Ltd. (n.d.). Perfluorocarbon Tracers. Available at: [Link]

  • National Energy Technology Laboratory. (n.d.). COLLECTION AND ANALYSIS OF PERFLUOROCARBON TRACER COMPOUNDS. Available at: [Link]

  • Brookhaven National Laboratory. (n.d.). Perfluorocarbon Tracers | The Subway-Surface Air Flow Exchange. Available at: [Link]

  • Lorenzo, M., et al. (2019). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-Portal.org. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Ho, D. T., et al. (2006). Comparison of SF6 and Fluorescein as Tracers for Measuring Transport Processes in a Large Tidal River. Estuaries and Coasts, 29(4), 643-650. Available at: [Link]

  • Bergman, J., & Solin, O. (1997). Fluorine-18-labeled fluorine gas for synthesis of tracer molecules. Nuclear Medicine and Biology, 24(7), 677-683. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Al-Sabea, A., et al. (2020). Fluorescent Based Tracers for Oil and Gas Downhole Applications: Between Conventional and Innovative Approaches. Engineering Proceedings, 2(1), 12. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]

  • Scott, B. F., et al. (2006). Is organofluorine sustainable?. L'actualité chimique, (301-302), 114-117. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluorononane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In our work within advanced research and drug development, the compounds we handle are often as potent in their potential hazards as they are in their therapeutic promise. 1-Fluorononane (CAS 463-18-3), a valuable laboratory chemical, is a case in point.[1] Its unique properties necessitate a rigorous and informed approach to its entire lifecycle in our laboratories, particularly its final stage: disposal.

This guide is designed to move beyond a simple checklist. It provides a framework for understanding the why behind each procedural step, ensuring that our disposal practices are not just compliant, but are fundamentally safe, scientifically sound, and environmentally responsible. The protocols herein are built on established principles of chemical safety and waste management to create a self-validating system you can trust.

Section 1: Hazard Assessment & Immediate Safety Protocols

Before we can discuss disposal, we must be grounded in the inherent risks of this compound. Understanding its hazard profile is the foundation of safe handling and is critical for mitigating risks during waste consolidation and disposal.

Summary of Hazards

This compound is classified as a hazardous chemical by OSHA (29 CFR 1910.1200), demanding careful handling.[1] Its primary dangers lie in its flammability, toxicity, and irritant properties.[1][2] The following table summarizes its GHS classification, providing a clear, quantitative overview of the risks involved.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1][2]
Acute toxicity, oralCategory 1H300: Fatal if swallowed[1][3]
Acute toxicity, dermalCategory 3H311+H331: Toxic in contact with skin or if inhaled[1][3]
Acute toxicity, inhalationCategory 3H311+H331: Toxic in contact with skin or if inhaled[1][3]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damage/irritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2]
Hazardous to the aquatic environmentCategory 1H410: Very toxic to aquatic life with long lasting effects[4][5]
Required Personal Protective Equipment (PPE)

Given the significant dermal and inhalation toxicity, appropriate PPE is non-negotiable.

  • Gloves: Wear chemically impermeable gloves (consult your institution's guidelines for specific material recommendations, e.g., nitrile may have limited breakthrough time).

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6]

  • Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned.

  • Ventilation: All handling of this compound, including pouring and waste consolidation, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[1][7]

Emergency Procedures

Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Control Ignition Sources: Immediately turn off any open flames, hot plates, or other potential ignition sources.[1][8]

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collection: Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable container for hazardous waste.[1][6]

  • Decontaminate: Clean the spill area as per Section 4.

  • Dispose: Label the container and dispose of it as hazardous waste.[8]

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately and seek medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[6][8] Seek medical attention.

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Section 2: The Core Disposal Workflow

The proper disposal of this compound is a systematic process designed to prevent chemical reactions, protect personnel, and ensure regulatory compliance.

The Principle of Segregation: A Critical First Step

Scientific Rationale: this compound is a halogenated organic compound.[8][9] Halogenated and non-halogenated waste streams must always be kept separate.[7] The reason is twofold:

  • Treatment Method: Halogenated solvents require specific disposal methods, typically high-temperature incineration with flue gas "scrubbing" to neutralize acidic gases (like hydrogen fluoride) that are produced.[6][10] Mixing them with non-halogenated waste contaminates the entire volume, forcing the more expensive and complex treatment process on a larger quantity of waste.

  • Cost: As a direct result of the specialized treatment required, the disposal cost for halogenated waste is significantly higher than for non-halogenated waste.[7] Proper segregation is therefore a matter of fiscal responsibility in the lab.

The following diagram outlines the decision-making process for handling this compound from the point of generation.

G A This compound Waste Generated B Is this a spill? A->B C Follow Emergency Spill Protocol (See Section 1.3) B->C Yes D Routine Waste Collection B->D No E Select Appropriate Waste Container (Glass or HDPE, Venting Cap) D->E F Is container for HALOGENATED ORGANIC WASTE? E->F G Affix 'Halogenated Organic Waste' Label F->G Yes H Start a NEW, properly labeled container F->H No I Add waste to container inside a fume hood G->I H->G J Update Waste Log on Label (Date, Chemical Name, Quantity) I->J K Securely close container. Store in Satellite Accumulation Area (SAA) in secondary containment. J->K L Container Full? K->L M Continue use L->M No N Arrange for pickup by EHS/ Licensed Waste Disposal Company L->N Yes

Caption: Decision workflow for handling this compound waste.

Step-by-Step Disposal Protocol
  • Waste Container Selection:

    • Choose a container made of compatible material (e.g., glass or high-density polyethylene - HDPE) with a screw cap.

    • The container must be in good condition, free of cracks or residue.

    • Ensure the container is clearly and correctly labeled for "Halogenated Organic Waste".[7]

  • Waste Collection:

    • Always perform transfers of this compound waste inside a chemical fume hood.[7]

    • Ground and bond the waste container and the source container if transferring larger quantities to prevent static discharge, which can ignite flammable vapors.[6]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling:

    • As soon as the first drop of waste is added, the label must be filled out.[7]

    • The label must include:

      • The words "Hazardous Waste".

      • A complete list of all chemical constituents by name (no formulas or abbreviations).

      • The approximate percentage of each constituent.

      • The relevant hazard characteristics (e.g., Flammable, Toxic).[7]

  • Temporary Storage:

    • Waste containers must be kept closed at all times, except when adding waste.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation.

    • The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain leaks or spills.[7][9]

    • Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • Final Disposal:

    • Once the container is full, or if you will no longer be generating this waste stream, arrange for disposal through your institution's EHS department.

    • They will coordinate with a licensed chemical destruction plant for final treatment.[6]

Section 3: The Science of Disposal - Why These Methods?

The disposal protocols for this compound are dictated by its chemical structure. The carbon-fluorine (C-F) bond is one of the strongest known in organic chemistry, making fluorinated compounds exceptionally stable and persistent in the environment.[11] This stability is why they are sometimes called "forever chemicals."[12]

The primary and most effective disposal method is controlled high-temperature incineration .[6][10]

  • Mechanism: Incineration at temperatures typically above 1000°C provides the energy required to break the strong C-F bond. In an oxygen-rich environment, the organic backbone is oxidized to carbon dioxide (CO₂) and water.[13] The fluorine atom is converted into hydrogen fluoride (HF) gas.

  • Trustworthiness through Verification: This process is not complete without flue gas scrubbing. The exhaust gases from the incinerator are passed through a basic solution (e.g., a lime slurry) that neutralizes the highly corrosive and toxic hydrogen fluoride gas, converting it into a stable salt (e.g., calcium fluoride) and water.[10] This critical second step prevents the release of harmful pollutants into the atmosphere.

Alternative technologies like Molten Salt Oxidation (MSO) exist, where the compound is destroyed in a bath of molten alkali carbonate salt, converting the fluorine directly into a stable alkali halide.[13] While effective, large-scale incineration remains the most common method employed by licensed disposal facilities.

Section 4: Decontamination Procedures

  • Glassware/Equipment: Rinse equipment three times with a small amount of a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as halogenated hazardous waste. Subsequent rinses may be managed as non-halogenated waste, depending on your institutional policies.

  • Work Surfaces: Wipe down the work surface (e.g., inside the fume hood) with a cloth dampened with a solvent. The cloth must then be disposed of as solid hazardous waste.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Nonane. [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

  • ResearchGate. (2018). The decomposition of halogenated hydrocarbons by MSO. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10029, this compound. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • Enhesa. (2026). PFAS: The Complete Guide to "Forever Chemicals". [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • BPI - Certified Compostable. (n.d.). Fluorinated Chemicals. [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

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×

Retrosynthesis Analysis

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1-Fluorononane

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